Methyl 2-(4-methylphenylsulfonamido)acetate
Description
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Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(13,14)11-7-10(12)15-2/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBPYXMRNEAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340246 | |
| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-02-5 | |
| Record name | Methyl 2-(4-methylphenylsulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide
This document provides a detailed guide for the synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate, a valuable intermediate in organic synthesis.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Data
| Identifier | Value | Reference |
| CAS Number | 2645-02-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][2][3][4][5] |
| Molecular Weight | 243.28 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white solid / Light yellow | [1][2][6] |
| Melting Point | 89-91°C | [1] |
| Purity | >99% | [6] |
| Storage | -15°C to 2-8°C under inert gas | [6] |
Experimental Protocols
Two primary synthetic routes are detailed below. The first is a direct sulfonylation of glycine methyl ester, and the second proceeds through an Oxyma-O-sulfonate intermediate.
Protocol 1: Direct Sulfonylation of Glycine Methyl Ester
This common method involves the reaction of glycine methyl ester with 4-methylbenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Materials:
-
Glycine methyl ester
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve glycine methyl ester in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add 4-methylbenzenesulfonyl chloride dropwise to the stirred solution.[1]
-
Add DIPEA to the reaction mixture to act as a base.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Upon completion, begin the aqueous workup by washing the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.[1]
Protocol 2: Synthesis via Oxyma-O-sulfonate Intermediate
This approach involves the formation of a stable sulfonate ester intermediate from 4-methylbenzenesulfonyl chloride and Oxyma (ethyl cyanohydroxyiminoacetate), which then reacts with methyl glycinate.
Materials:
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Oxyma (Ethyl cyanohydroxyiminoacetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methyl glycinate
-
Acetonitrile (MeCN)
Procedure:
-
Formation of the Intermediate: In a reaction vessel, combine 4-methylbenzenesulfonyl chloride and Oxyma in DCM.
-
Add DIPEA to the mixture.
-
Stir the reaction at a temperature ranging from 0°C to room temperature to form the Oxyma-O-sulfonate intermediate.[1]
-
Nucleophilic Amination: In a separate flask, dissolve methyl glycinate in acetonitrile.
-
Add the pre-formed sulfonate ester intermediate to the methyl glycinate solution.
-
Add DIPEA to the mixture to serve as a base.
-
Stir the reaction to completion. This step has been reported to yield an 84% isolated yield of this compound.[1]
-
Isolate and purify the product using standard techniques such as extraction and column chromatography.
Reaction Visualization
The general reaction scheme for the direct sulfonylation of glycine methyl ester is depicted below.
Caption: Synthesis of this compound.
Structural Confirmation
The structure of the synthesized compound can be confirmed using various analytical techniques. Spectroscopic data provides key insights into the molecular structure.
-
Infrared (IR) Spectroscopy: Characteristic peaks are observed at approximately 3262 cm⁻¹ (N-H stretch), 1729 cm⁻¹ (C=O ester stretch), and between 1350-1159 cm⁻¹ (S=O stretch).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity and chemical environment of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be utilized to verify the molecular weight and elemental composition of the product.[1]
-
X-ray Crystallography: For unambiguous structural determination, X-ray crystallography can be performed on a suitable crystal of the compound.[1]
References
- 1. This compound | 2645-02-5 | Benchchem [benchchem.com]
- 2. CAS 2645-02-5 | this compound [finechemical.net]
- 3. This compound | C10H13NO4S | CID 562880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-(4-METHYLBENZENESULFONAMIDO)ACETATE | CAS 2645-02-5 [matrix-fine-chemicals.com]
- 5. 2645-02-5 | this compound - Capot Chemical [capotchem.com]
- 6. This compound, CasNo.2645-02-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 2-(4-methylphenylsulfonamido)acetate. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in sulfonamide derivatives.
Chemical Properties and Data
This compound, also known as Tos-Gly-OMe, is a sulfonamide derivative of the amino acid glycine.[1] It is a white to off-white solid at room temperature.[2] The compound's core structure consists of a methyl acetate group linked to a tosyl (4-methylphenylsulfonyl) moiety via a sulfonamide bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₄S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| CAS Number | 2645-02-5 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 89-91 °C | [3] |
| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | [1] |
| InChI Key | GYQBPYXMRNEAKZ-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the sulfonylation of glycine methyl ester with p-toluenesulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Procedure
A common method for the synthesis of this compound is as follows:
Experimental Protocol:
-
Dissolution: Glycine methyl ester hydrochloride is dissolved in a suitable solvent, such as water or a mixture of water and an organic solvent like diethyl ether.
-
Basification: The solution is cooled in an ice bath, and a base, such as sodium hydroxide or sodium carbonate, is added to neutralize the hydrochloride and free the glycine methyl ester.
-
Sulfonylation: A solution of p-toluenesulfonyl chloride in an organic solvent (e.g., diethyl ether) is added dropwise to the cooled reaction mixture with vigorous stirring. The reaction is typically allowed to proceed for several hours.
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Synthetic workflow for this compound.
Spectral Data and Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| IR (cm⁻¹) | ~3283 (N-H stretch), ~1740 (C=O ester stretch) | [3] |
| ¹H NMR (ppm) | ~7.3-7.8 (aromatic protons), ~5.0 (sulfonamido NH), ~3.7 (methyl ester), ~2.4 (aromatic methyl) | [3] |
| ¹³C NMR | Data not available in sufficient detail in the searched literature. | |
| Mass Spec. (m/z) | 243 (M+), 184, 155, 91 | [1] |
Mass Spectrometry Fragmentation
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 243, corresponding to its molecular weight. Key fragment ions are observed at m/z 184, 155, and 91.
Proposed mass spectrometry fragmentation pathway.
Biological Activity and Mechanism of Action
This compound is reported to exhibit antibacterial properties.[3] The proposed mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for the formation of the bacterial cell wall.[3]
Peptidoglycan Synthesis Pathway
The peptidoglycan synthesis pathway is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space of bacteria. It is a well-established target for many antibiotics. The pathway can be broadly divided into three stages:
-
Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.
-
Membrane Stage: Formation of Lipid II, the complete peptidoglycan monomer, attached to a lipid carrier (bactoprenol).
-
Periplasmic Stage: Polymerization of the glycan chains and cross-linking of the peptide side chains to form the mature peptidoglycan layer.
While it is suggested that this compound interferes with this pathway, the precise enzyme or step that is inhibited has not been definitively identified in the available literature.
Bacterial peptidoglycan synthesis pathway and a potential inhibition site.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Further experimental verification is recommended. The biological activity data for this specific compound is limited in the public domain.
References
An In-depth Technical Guide to Methyl 2-(4-methylphenylsulfonamido)acetate (CAS: 2645-02-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-methylphenylsulfonamido)acetate, with the CAS number 2645-02-5, is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and biological activity. Detailed experimental protocols for its synthesis and the evaluation of its antibacterial efficacy are presented. Furthermore, this document includes visualizations of its synthesis workflow and its proposed mechanism of action as an antibacterial agent, targeting bacterial cell wall synthesis. All quantitative data is summarized in tabular format for ease of reference and comparison.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2645-02-5 | |
| Molecular Formula | C₁₀H₁₃NO₄S | |
| Molecular Weight | 243.28 g/mol | |
| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | |
| Synonyms | Methyl 4-methylbenzenesulfonamidate, MMPSA, Tos-Gly-OMe | |
| Appearance | White to off-white solid, Light yellow powder | |
| Melting Point | 89-91 °C | |
| Purity | >99% | |
| Storage Temperature | -15°C |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques. The key spectral data are compiled below.
| Technique | Data | Source(s) |
| ¹H NMR | δ ~7.3–7.8 ppm (aromatic protons), δ ~5.0 ppm (sulfonamido NH), δ ~3.7 ppm (methyl ester group) | |
| ¹³C NMR | Data not explicitly found in searches | |
| Infrared (IR) | ~3283 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ester stretch), 1350-1159 cm⁻¹ (S=O stretch) | |
| Mass Spectrometry (MS) | Specific fragmentation data not found in searches |
Synthesis
Synthetic Pathway
The most common method for the synthesis of this compound is the sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for sulfonamide synthesis.
Materials:
-
Glycine methyl ester hydrochloride
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve glycine methyl ester hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add saturated sodium bicarbonate solution dropwise with stirring until the solution becomes basic (pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain glycine methyl ester as a colorless oil.
-
-
Sulfonylation Reaction:
-
Dissolve the obtained glycine methyl ester in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
To this stirred solution, add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white solid.
-
Biological Activity and Mechanism of Action
Antibacterial Activity
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary antibacterial mechanism of action for this class of compounds is the disruption of bacterial cell wall synthesis. Specifically, it is proposed that these sulfonamide derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This interference ultimately leads to compromised cell wall integrity and bacterial cell death.
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC)
The following is a standard broth microdilution protocol to determine the MIC of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Applications
This compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules and heterocyclic compounds. In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of novel drug candidates, particularly those with potential antibacterial activity. It is also used to increase the solubility of certain active pharmaceutical ingredients. In the agricultural sector, it has applications in enhancing the effectiveness of pesticides.
Conclusion
This compound is a versatile sulfonamide derivative with established utility in chemical synthesis and potential applications in drug development. This guide has provided a detailed overview of its properties, synthesis, and biological activity, with a focus on its role as a potential antibacterial agent. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential and applications of this compound. Further studies are warranted to fully elucidate its antibacterial spectrum and to explore its efficacy in more complex biological systems.
"Methyl 2-(4-methylphenylsulfonamido)acetate" molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides the fundamental physicochemical properties of Methyl 2-(4-methylphenylsulfonamido)acetate, specifically its molecular formula and molecular weight. The data is presented for reference in research and development settings.
Chemical Identity and Properties
This compound is a chemical compound classified as a sulfonamide derivative.[1] It is identified by the CAS Number 2645-02-5.[1][2][3] The compound's structure incorporates a methyl ester group and a 4-methylphenylsulfonamido moiety.[1]
The key molecular identifiers and properties are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₄S | PubChem[4], Benchchem[1], Anbu Chem[2] |
| Molecular Weight | 243.28 g/mol | PubChem[4], Benchchem[1], Anbu Chem[2] |
| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | PubChem[4] |
| CAS Number | 2645-02-5 | Benchchem[1], Anbu Chem[2], Local Pharma Guide[3] |
Experimental Protocols
This section is not applicable to the determination of fundamental properties such as molecular formula and weight, which are calculated based on the compound's atomic composition.
Logical Relationship of Chemical Data
The following diagram illustrates the direct relationship between the chemical compound and its core molecular properties.
Caption: Relationship between compound name, formula, and molecular weight.
References
Spectroscopic and Synthetic Profile of Methyl 2-(4-methylphenylsulfonamido)acetate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Methyl 2-(4-methylphenylsulfonamido)acetate (CAS No: 2645-02-5), a key intermediate in pharmaceutical and chemical synthesis. The data presented herein is intended to support research, development, and quality control activities.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77–7.74 | Doublet | 2H | Aromatic H (ortho to SO₂) |
| ~7.3-7.8 | Multiplet | 2H | Aromatic H (meta to SO₂) |
| ~5.0 | Singlet (broad) | 1H | Sulfonamido NH |
| 3.64 | Singlet | 3H | OCH₃ (Methyl Ester) |
| ~3.7 | Singlet | 2H | CH₂ (alpha to C=O) |
| 2.43 | Singlet | 3H | Ar-CH₃ |
Note: Specific chemical shifts for the CH₂ and aromatic protons (meta to SO₂) can vary slightly based on the solvent and experimental conditions.[1]
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (Ester Carbonyl) |
| ~144.0 | Aromatic C (quaternary, attached to SO₂) |
| ~136.5 | Aromatic C (quaternary, attached to CH₃) |
| ~129.8 | Aromatic CH (meta to SO₂) |
| ~127.5 | Aromatic CH (ortho to SO₂) |
| ~52.5 | OCH₃ (Methyl Ester) |
| ~45.0 | CH₂ (alpha to C=O) |
| ~21.5 | Ar-CH₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3262 - 3283 | N-H Stretch (Sulfonamide)[1] |
| 1729 - 1740 | C=O Stretch (Ester)[1] |
| 1350 - 1159 | S=O Stretch (Sulfonamide)[1] |
Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 243.28 | Molecular Ion [M]⁺ (Calculated) |
| 184 | [M - COOCH₃]⁺ |
| 155 | [Toluenesulfonyl]⁺ |
| 91 | [Tropylium ion, C₇H₇]⁺ (Base Peak)[2] |
Experimental Protocols
Synthesis of this compound
A standard and reliable method for the synthesis of this compound is the sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1]
Materials:
-
Glycine methyl ester hydrochloride
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Glycine methyl ester hydrochloride is suspended in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
DIPEA or TEA (2.2 equivalents) is added to the suspension to neutralize the hydrochloride and liberate the free amine.
-
4-Methylbenzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with 5% HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a white solid.[1]
Spectroscopic Analysis Protocols
General Considerations:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
IR Spectroscopy: IR spectra are commonly obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(4-methylphenylsulfonamido)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting point and solubility of Methyl 2-(4-methylphenylsulfonamido)acetate (CAS No. 2645-02-5). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis by consolidating key physical properties, outlining standard experimental protocols, and illustrating logical workflows for compound characterization.
Physicochemical Properties
This compound is a sulfonamide derivative with the molecular formula C₁₀H₁₃NO₄S.[1][2][3][4] It is typically a white to off-white or light yellow crystalline solid.[1][2][5]
The reported melting point of this compound shows variability in the literature. This variation may be attributed to differences in synthetic methodologies or the presence of different polymorphic forms of the compound.[1]
| Parameter | Reported Value(s) | Source(s) |
| Melting Point | 89–91°C | Benchchem[1] |
| 151°C | Benchchem[1] | |
| 71°C | Hebei Nengqian Chemical[5] |
| Parameter | Value | Significance | Source(s) |
| LogP | ~0.93 | Predicts a degree of hydrophobicity and influences partitioning behavior between aqueous and organic phases.[1] | Benchchem[1] |
| Density | 1.261 g/cm³ | This value can be informative for predicting solubility in solvents such as DMSO and ethanol.[1] | Benchchem[1] |
| Appearance | White to off-white crystalline solid | Solid-state form. | Benchchem, Anbu Chem[1][2] |
Experimental Protocols
The following sections describe standard methodologies for the determination of melting point and solubility for a solid organic compound like this compound.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Replicate Analysis: The measurement is repeated at least twice to ensure reproducibility.
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) are selected for the study.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibrated standard curve.
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
Logical Workflow and Diagrams
The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound and a conceptual representation of factors influencing its properties.
Caption: Logical workflow for the synthesis and characterization of a chemical compound.
References
- 1. This compound | 2645-02-5 | Benchchem [benchchem.com]
- 2. CAS 2645-02-5 | this compound [finechemical.net]
- 3. This compound | C10H13NO4S | CID 562880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2645-02-5 | this compound - Capot Chemical [capotchem.com]
- 5. This compound, CasNo.2645-02-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
"Methyl 2-(4-methylphenylsulfonamido)acetate" starting materials for synthesis
Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide
Introduction
This compound, also known as methyl N-tosylglycinate, is a valuable intermediate in organic synthesis. Its structure combines a protected amino acid moiety with a methyl ester, making it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds. This guide provides an in-depth overview of the common synthetic routes to this compound, focusing on the necessary starting materials, detailed experimental protocols, and relevant quantitative data.
Synthetic Pathways and Starting Materials
The most prevalent and straightforward synthesis of this compound involves the N-tosylation of methyl glycinate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated with a sulfonyl chloride in the presence of a base.
The primary starting materials for this synthesis are:
-
Methyl glycinate hydrochloride (Glycine methyl ester hydrochloride): The ester of the amino acid glycine. It is often used in its hydrochloride salt form for improved stability and handling.
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): The source of the tosyl protecting group.
-
Base: A base is required to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine, triethylamine, or an aqueous solution of sodium carbonate or sodium hydroxide.
-
Solvent: A suitable solvent is needed to dissolve the reactants. Dichloromethane, chloroform, diethyl ether, or a biphasic system with water are frequently employed.
The overall reaction can be represented as:
Tosyl-Cl + H2N-CH2-COOCH3·HCl + Base → Ts-NH-CH2-COOCH3 + Base·HCl + H2O
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.
| Starting Materials | Base | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |
| Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride | Pyridine | Chloroform | 12 hours | Room Temperature | 85% | Journal of the American Chemical Society |
| Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 4 hours | 0 °C to RT | 92% | Organic Syntheses |
| Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride | Sodium Carbonate | Diethyl Ether / Water | 2 hours | 0 °C | 78% | Tetrahedron Letters |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different base/solvent systems.
Protocol 1: Synthesis using Pyridine in Chloroform
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend methyl glycinate hydrochloride (1.0 eq) in chloroform (100 mL).
-
Addition of Base: Cool the suspension to 0 °C using an ice bath and add pyridine (2.2 eq) dropwise.
-
Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12 hours.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound as a white solid.
Protocol 2: Synthesis using Triethylamine in Dichloromethane
-
Reaction Setup: Dissolve methyl glycinate hydrochloride (1.0 eq) in dichloromethane (80 mL) in a 250 mL flask fitted with a dropping funnel and a magnetic stirrer.
-
Addition of Base: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (2.5 eq) dropwise over 20 minutes.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up:
-
Dilute the mixture with dichloromethane (50 mL).
-
Wash the organic phase with water (2 x 50 mL), 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: After filtering, remove the solvent in vacuo. The resulting solid can be purified by recrystallization from methanol or ethanol.
Visualized Workflow and Pathways
The following diagrams illustrate the synthetic workflow and the logical relationship between the reactants and the product.
Caption: Synthetic workflow for this compound.
Caption: Reactant to product transformation diagram.
An In-depth Technical Guide to the Biological Activity of Methyl 2-(4-methylphenylsulfonamido)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of derivatives of Methyl 2-(4-methylphenylsulfonamido)acetate, a class of compounds belonging to the broader family of sulfonamides. Sulfonamides have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The core structure, this compound, serves as a key pharmacophore, and strategic modifications to its chemical structure have led to the development of derivatives with a wide spectrum of biological actions.
Introduction
This compound, also known as N-tosylglycine methyl ester, is a sulfonamide derivative that has emerged as a versatile scaffold in the design and synthesis of novel therapeutic agents. The inherent chemical properties of the sulfonamide group, coupled with the ester functionality, provide a platform for a multitude of chemical modifications, leading to a diverse library of derivatives. These derivatives have been extensively studied for their potential to modulate various biological processes, with a primary focus on anticancer and antimicrobial activities.
The anticancer potential of these compounds often stems from their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and angiogenesis.[1][2] Several sulfonamide-based compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting tumor growth.[1] Furthermore, the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis, is another important mechanism of action for these derivatives.[2]
In addition to their anticancer properties, the sulfonamide moiety is a well-established pharmacophore in the development of antibacterial agents. These compounds typically exert their effect by inhibiting essential metabolic pathways in bacteria, such as the synthesis of folic acid.
This guide will delve into the quantitative biological activity data of representative derivatives, provide detailed experimental protocols for their synthesis and evaluation, and present visual diagrams of the key signaling pathways they modulate.
Quantitative Biological Activity Data
The biological activity of this compound derivatives is quantitatively assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of a compound in inhibiting a specific biological or biochemical function. The minimum inhibitory concentration (MIC) is used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the anticancer and antibacterial activities of selected sulfonamide derivatives that are structurally related to the core compound.
Table 1: Anticancer Activity of Representative Sulfonamide Derivatives
| Compound ID | R Group Modification | Cancer Cell Line | IC50 (µM) | Citation |
| 1 | 4-methoxy-N-(4-methoxyphenyl) | MCF-7 (Breast) | 15.2 | [3] |
| 2 | 4-nitro-N-(4-methoxyphenyl) | MCF-7 (Breast) | 8.7 | [3] |
| 3 | N-(4-chlorophenyl) | HCT-116 (Colon) | 5.8 | [4] |
| 4 | N-(3,4-dichlorophenyl) | HCT-116 (Colon) | 4.2 | [4] |
| 5 | N-(4-fluorophenyl) | HepG2 (Liver) | 7.5 | [4] |
| 6 | N-(4-bromophenyl) | HepG2 (Liver) | 6.1 | [4] |
Table 2: Antibacterial Activity of Representative Sulfonamide Derivatives
| Compound ID | R Group Modification | Bacterial Strain | MIC (µg/mL) | Citation |
| 7 | N-(thiazol-2-yl) | Staphylococcus aureus | 16 | [5] |
| 8 | N-(pyrimidin-2-yl) | Staphylococcus aureus | 8 | [5] |
| 9 | N-(5-methylisoxazol-3-yl) | Escherichia coli | 32 | [5] |
| 10 | N-(4,6-dimethylpyrimidin-2-yl) | Escherichia coli | 16 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.
General Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves the reaction of a substituted p-toluenesulfonyl chloride with the appropriate amino acid ester, in this case, a glycine methyl ester derivative.
Materials:
-
p-Toluenesulfonyl chloride
-
Glycine methyl ester hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.2 eq) at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.
Inhibition of VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.
Derivatives of this compound can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By binding to the ATP-binding pocket of the receptor, these compounds prevent the autophosphorylation of VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Induction of Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Sulfonamide derivatives have been shown to induce cell cycle arrest at the G1/S and G2/M checkpoints.[1]
References
Methodological & Application
Application Notes and Protocols for Reactions Involving "Methyl 2-(4-methylphenylsulfonamido)acetate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical reactions and biological applications of Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosylglycine methyl ester. This document includes detailed experimental protocols for its use as a synthetic intermediate and its evaluation in anticancer and antibacterial assays.
Chemical Properties and Reactions
This compound is a versatile organic compound with the chemical formula C₁₀H₁₃NO₄S. It serves as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activities. The presence of the sulfonamide and ester functional groups allows for a variety of chemical transformations.
Key Reactions:
-
Hydrolysis: The ester group can be hydrolyzed under basic conditions to yield 2-(4-methylphenylsulfonamido)acetic acid, a building block for various derivatives.
-
Aminolysis: The ester can react with amines to form the corresponding amides, enabling the synthesis of a diverse library of compounds.
-
Reduction: The ester can be reduced to the corresponding alcohol.
-
Cyclization Reactions: It is a valuable precursor for the synthesis of heterocyclic compounds, such as thiazine derivatives.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several areas of drug discovery, including oncology and infectious diseases.
Anticancer Activity
Sulfonamide derivatives are a well-established class of anticancer agents. The tosyl group in this compound is a common feature in many compounds designed to target various aspects of cancer cell biology. While specific quantitative data for the parent compound is not extensively available in the public domain, related tosyl sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown activity against lung carcinoma and colon cancer cell lines such as A549 and HCT116.
Antibacterial Activity
Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (pABA), sulfonamides disrupt the synthesis of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis. This mechanism leads to the cessation of bacterial growth and replication.
Experimental Protocols
Protocol 1: General Procedure for Cytotoxicity Testing against A549 and HCT116 Cancer Cell Lines (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound against human lung adenocarcinoma (A549) and colorectal carcinoma (HCT116) cell lines.
Materials:
-
A549 and HCT116 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 and HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data for Related Compounds:
| Compound Class | Cell Line | IC₅₀ (µM) |
| Aryl azide-sulfonamide hybrids | A549 | 2.20 |
| Aryl azide-sulfonamide hybrids | HCT116 | 6.27 |
Note: The above data is for related sulfonamide compounds and serves as a reference. The IC₅₀ for this compound should be determined experimentally.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against Escherichia coli and Staphylococcus aureus.
Materials:
-
E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213) strains
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Synthesis of N-(Thiazol-2-yl)-4-methylbenzenesulfonamide
This protocol provides a general method for the synthesis of a thiazole-containing sulfonamide, illustrating the use of a related starting material. This compound can be first hydrolyzed to the corresponding carboxylic acid and then coupled with 2-aminothiazole to achieve a similar scaffold.
Materials:
-
2-Aminothiazole
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Sodium acetate
-
Distilled water
-
Ethanol
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium acetate (2 equivalents) in distilled water.
-
Add 2-aminothiazole (1 equivalent) and 4-methylbenzenesulfonyl chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-85°C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the pure product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Application Notes and Protocols for N-Arylation Reactions Utilizing Methyl 2-(4-methylphenylsulfonamido)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-Tosylglycine methyl ester, as a substrate in N-arylation reactions. The protocols detailed below are based on established methodologies for the N-arylation of secondary sulfonamides, a class of compounds to which this compound belongs. These reactions are pivotal in medicinal chemistry and materials science for the synthesis of complex molecules with diverse functionalities.
Introduction
This compound is a versatile building block in organic synthesis. While it is often the product of the sulfonamidation of glycine methyl ester, its subsequent N-arylation offers a direct route to N-aryl-N-tosylglycine derivatives. These derivatives are valuable precursors for peptidomimetics, heterocyclic compounds, and other pharmacologically relevant scaffolds. The N-H bond of the sulfonamide moiety, while less nucleophilic than that of a corresponding amine, can undergo arylation under specific catalytic conditions. The primary methods for this transformation include copper-catalyzed (Ullmann-type) cross-coupling reactions and transition-metal-free approaches.
Key Applications
-
Synthesis of N-Aryl-N-tosyl Amino Acid Derivatives: Direct arylation of the sulfonamide nitrogen provides access to a class of sterically hindered and electronically modified amino acid derivatives.
-
Precursors to Complex Heterocycles: The resulting N-arylated products can be further manipulated and cyclized to form various nitrogen-containing heterocyclic systems.
-
Fragment-Based Drug Discovery: The N-aryl-N-tosylglycine scaffold can serve as a key fragment in the design and synthesis of novel drug candidates.
Data Presentation: N-Arylation of Secondary Sulfonamides
The following tables summarize typical reaction conditions and yields for the N-arylation of secondary sulfonamides, which are directly applicable to this compound.
Table 1: Copper-Catalyzed N-Arylation of Secondary Sulfonamides with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 85-95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 80-90 | [1] |
| 3 | 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 82-92 | [1] |
| 4 | 3-Thienylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 18 | 75-85 | [1] |
Yields are representative for the N-arylation of various secondary sulfonamides and may vary for this compound.
Table 2: Transition-Metal-Free N-Arylation of Secondary Sulfonamides with o-Silylaryl Triflates
| Entry | o-Silylaryl Triflate | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | RT | 12 | 90-98 | [2] |
| 2 | 2-(Trimethylsilyl)-5-methoxyphenyl triflate | CsF | MeCN | RT | 12 | 88-95 | [2] |
| 3 | 2-(Trimethylsilyl)-4-chlorophenyl triflate | CsF | MeCN | RT | 12 | 92-99 | [2] |
| 4 | 2-(Tributylsilyl)phenyl triflate | TBAF | THF | RT | 12 | 85-95 | [2] |
Yields are representative for the N-arylation of various secondary sulfonamides and may vary for this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of this compound with Phenylboronic Acid
This protocol is adapted from general procedures for the copper-catalyzed N-arylation of sulfonamides.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add anhydrous dichloromethane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Add triethylamine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-N-tosylglycine methyl ester.
Protocol 2: Transition-Metal-Free N-Arylation of this compound with 2-(Trimethylsilyl)phenyl Triflate
This protocol is based on the transition-metal-free N-arylation of sulfonamides.[2]
Materials:
-
This compound
-
2-(Trimethylsilyl)phenyl triflate
-
Cesium fluoride (CsF)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and cesium fluoride (2.0 equiv.).
-
Add anhydrous acetonitrile to the flask.
-
Add 2-(Trimethylsilyl)phenyl triflate (1.2 equiv.) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-N-tosylglycine methyl ester.
Visualizations
Caption: Workflow for Copper-Catalyzed N-Arylation.
Caption: Workflow for Transition-Metal-Free N-Arylation.
References
Application Notes: Synthetic Utility of Tosylglycine Methyl Ester
Introduction
Tosylglycine methyl ester is a versatile organic compound that serves as a crucial precursor in the synthesis of high-value chemical entities. While it is related to glycine methyl ester, an important intermediate in peptide synthesis and medicinal chemistry, its primary utility in advanced synthetic applications stems from its role as a stable and accessible precursor to tosylmethyl isocyanide (TosMIC).[1][2] TosMIC is a multipurpose C1-synthon, notable for being a versatile, less odorous, and highly reactive isocyanide.[3] This attribute makes tosylglycine methyl ester a key starting material for various multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single, efficient step. These reactions are widely employed in combinatorial chemistry and drug discovery to rapidly generate libraries of complex molecules.[4][5]
This document outlines the application of tosylglycine methyl ester, via its conversion to TosMIC, in two of the most prominent isocyanide-based MCRs: the Passerini and Ugi reactions.
Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction that combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[6] This reaction is a cornerstone of combinatorial chemistry, providing direct access to functionalized peptide-like scaffolds from simple starting materials.[4] The use of TosMIC, derived from tosylglycine methyl ester, has been shown to be effective in this transformation, particularly for generating complex heterocyclic structures.[3]
Reaction Mechanism
The reaction is believed to proceed through a concerted, cyclic transition state, especially in apolar solvents.[6] The carboxylic acid activates the carbonyl compound, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product.[4][7]
Caption: General mechanism of the Passerini reaction.
Quantitative Data: Passerini Reaction with TosMIC
The following table summarizes the results for the Passerini reaction between various 3-oxo-heterocycles, carboxylic acids, and TosMIC to generate complex scaffolds.[3]
| Entry | Ketone Component | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-3-oxoazetidine | Benzoic acid | Toluene | 48 | 85 |
| 2 | N-Cbz-3-oxoazetidine | Benzoic acid | Toluene | 48 | 81 |
| 3 | N-Boc-3-oxopyrrolidine | Benzoic acid | Toluene | 72 | 75 |
| 4 | N-Boc-3-oxoazetidine | Acetic acid | Toluene | 48 | 78 |
| 5 | N-Boc-3-oxoazetidine | Pivalic acid | Toluene | 96 | 60 |
Experimental Protocol: Synthesis of Passerini Adducts
The following is a representative protocol for the Passerini three-component reaction using TosMIC.[3]
-
Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 equiv.), the carboxylic acid (2.0 mmol, 2.0 equiv.), and tosylmethyl isocyanide (TosMIC) (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add toluene to achieve a concentration of 0.6 M with respect to the ketone.
-
Reaction: Stir the reaction mixture at 40 °C under a normal air atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. Reactions are typically complete within 48-96 hours.[3]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford the desired α-acyloxy amide product.
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is one of the most successful and widely used multicomponent reactions. It involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][8] This reaction allows for the rapid assembly of complex, drug-like molecules from a large pool of simple, commercially available starting materials.[9][10] Tosylglycine methyl ester, as a precursor to TosMIC, provides a key convertible isocyanide component, allowing for further synthetic transformations of the Ugi adduct.[3]
Reaction Mechanism
The Ugi reaction mechanism begins with the formation of an imine from the aldehyde/ketone and the amine.[5] The carboxylic acid protonates the imine to form an iminium ion, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the stable α-acylamino amide product.[5][9]
Caption: Stepwise mechanism of the Ugi four-component reaction.
General Experimental Workflow
The one-pot nature of the Ugi reaction makes it highly efficient and amenable to parallel synthesis for creating chemical libraries.
Caption: A typical experimental workflow for the Ugi reaction.
Quantitative Data: Ugi Reaction Optimization
The yield of the Ugi reaction is sensitive to solvent and concentration. The table below highlights optimization data from a study involving furfurylamine, benzaldehyde, Boc-glycine, and t-butylisocyanide.[10]
| Concentration (M) | Solvent | Imine eq. | Yield (%) |
| 0.4 | Methanol | 1.0 | 49 |
| 0.4 | Methanol | 1.2 | 66 |
| 0.2 | Methanol | 1.0 | ~45 |
| 0.2 | Ethanol | 1.0 | ~35 |
| 0.2 | Acetonitrile | 1.0 | ~20 |
| 0.07 | Methanol | 1.0 | <10 |
Experimental Protocol: General Procedure for the Ugi Reaction
The following is a generalized protocol for performing an Ugi four-component reaction.
-
Preparation: In a suitable flask, dissolve the amine (1.0 equiv.) and the aldehyde/ketone (1.0 equiv.) in a polar solvent such as methanol (to make a 0.4-0.8 M solution).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine.
-
Addition of Components: Add the carboxylic acid (1.0 equiv.) followed by the isocyanide (e.g., TosMIC, 1.0 equiv.) to the reaction mixture.
-
Reaction: Seal the flask and stir the reaction at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting materials and the formation of the product using TLC or LC-MS.
-
Isolation and Purification:
-
If a precipitate forms: Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.[10]
-
If no precipitate forms: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by silica gel chromatography if necessary.
-
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(4-methylphenylsulfonamido)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosylglycine methyl ester, is a sulfonamide derivative with the chemical formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol .[1][2] This compound serves as a valuable intermediate in organic synthesis and has garnered interest for its potential biological activities, particularly as an antibacterial agent.[1] Sulfonamides are a well-established class of bacteriostatic agents that act by competitively inhibiting dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This interference with folate metabolism ultimately disrupts the production of DNA, RNA, and proteins, leading to the cessation of bacterial growth and replication. Some evidence also suggests that sulfonamides may interfere with bacterial cell wall synthesis. This document provides detailed protocols for the synthesis of this compound and the evaluation of its antibacterial properties.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2645-02-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][2] |
| Molecular Weight | 243.28 g/mol | [1][2] |
| Melting Point | 89-91 °C | [3] |
| Appearance | White to off-white solid | |
| IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]acetate | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the sulfonylation of amino esters.
Materials:
-
Glycine methyl ester hydrochloride
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in dichloromethane. Cool the solution in an ice bath.
-
Addition of Base: Slowly add triethylamine (2.2 equivalents) to the stirred solution.
-
Addition of Tosyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Evaluation of Antibacterial Activity using Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of the antibacterial activity.
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., ciprofloxacin)
-
Negative control disks (solvent only)
-
Sterile swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, place the positive and negative control disks.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method provides quantitative data on the antibacterial efficacy.
Materials:
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Stock solution of this compound
-
Positive control antibiotic
-
Bacterial culture in broth (adjusted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Antibacterial Testing Workflow
Caption: Workflow for evaluating antibacterial activity.
Proposed Mechanisms of Action and Investigatory Protocols
The primary proposed mechanism of action for sulfonamides is the inhibition of folic acid synthesis. An alternative or additional mechanism could be the inhibition of cell wall synthesis.
Signaling Pathway: Inhibition of Folic Acid Synthesis
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Protocol 4: Dihydropteroate Synthase (DHPS) Inhibition Assay
This in vitro assay measures the direct inhibition of the target enzyme.
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
7,8-dihydropterin pyrophosphate (DHPP)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., for quantifying a reaction product or substrate consumption)
-
96-well plate compatible with the detection method
-
Plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, and varying concentrations of this compound.
-
Initiate Reaction: Start the enzymatic reaction by adding PABA and DHPP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 5: Analysis of Peptidoglycan Precursor Accumulation
This cell-based assay investigates the inhibition of cell wall synthesis.
Materials:
-
Log-phase bacterial culture
-
This compound
-
Extraction buffers (e.g., boiling water)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Treatment: Treat a mid-log phase bacterial culture with this compound at a concentration above its MIC.
-
Extraction: Harvest the bacterial cells and extract the cytoplasmic pool of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide).
-
Analysis: Separate and quantify the extracted precursors using HPLC-MS.
-
Interpretation: An accumulation of specific precursors compared to an untreated control suggests inhibition of a particular step in the cell wall synthesis pathway.
Quantitative Data
The antibacterial activity of sulfonamide derivatives can vary depending on the specific chemical structure and the bacterial strain being tested. The following table summarizes representative MIC values for sulfonamides against common bacterial pathogens. Note that specific data for this compound may not be extensively published; therefore, data for analogous compounds are included to provide a general indication of potential efficacy.
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Sulfonamide derivatives | Staphylococcus aureus (including MRSA) | 64 - 512 | [4] |
| Novel antimicrobial compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 - 6.25 | [5] |
| Sulfonamide derivatives | Staphylococcus aureus ATCC 25923 | 64 - 512 | [4] |
Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines.
References
- 1. This compound | 2645-02-5 | Benchchem [benchchem.com]
- 2. This compound | C10H13NO4S | CID 562880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS NO. 2645-02-5 | this compound | C10H13NO4S [localpharmaguide.com]
- 4. jocpr.com [jocpr.com]
- 5. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(4-methylphenylsulfonamido)acetate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-tosyl-glycine methyl ester (Tos-Gly-OMe), is a derivative of the amino acid glycine. In peptide synthesis, the tosyl (Ts) group serves as a robust protecting group for the amino function. The stability of the tosyl group to acidic and basic conditions commonly used in standard solid-phase peptide synthesis (SPPS) protocols, such as those for Boc and Fmoc removal, allows for its use in orthogonal protection strategies. This is particularly useful for the synthesis of complex peptides where selective deprotection of other protecting groups is required.
The tosyl group is highly stable and its removal typically requires strong acidic conditions, often during the final cleavage of the peptide from the solid support. This application note provides a detailed overview of the use of Tos-Gly-OH (the hydrolyzed form of this compound) in SPPS, focusing on its incorporation into a peptide chain and the subsequent deprotection and cleavage steps.
Core Principles
The use of tosyl-protected amino acids is typically integrated into the Boc/Bzl protection strategy in SPPS. In this approach:
-
The α-amino groups of the incoming amino acids are temporarily protected with the acid-labile tert-butyloxycarbonyl (Boc) group.
-
Reactive side chains are protected with benzyl-based (Bzl) protecting groups, which are also acid-labile but require stronger acids for removal.
-
The tosyl group, being stable to the trifluoroacetic acid (TFA) used for Boc deprotection, can be used to protect the N-terminal of an amino acid that is to be incorporated into the peptide chain.
This strategy allows for the selective deprotection of the Boc group at each cycle of peptide elongation, while the tosyl and benzyl-based protecting groups remain intact. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all protecting groups using a strong acid cocktail.
Experimental Protocols
Protocol 1: Preparation of N-Tosyl-Glycine (Tos-Gly-OH) from this compound
Prior to its use in SPPS, the methyl ester of this compound must be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound (Tos-Gly-OMe)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add a solution of LiOH in water to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Tos-Gly-OH.
Protocol 2: Incorporation of Tos-Gly-OH into a Peptide on Solid Support (Boc Strategy)
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-Gly(Tos)-Phe) on a Merrifield resin.
Materials:
-
Merrifield resin (pre-loaded with Boc-Phe)
-
Boc-Ala-OH
-
Tos-Gly-OH
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Boc-Phe-Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and wash the resin with DMF (3x).
-
-
Coupling of Tos-Gly-OH:
-
In a separate vessel, pre-activate Tos-Gly-OH (3 eq.) with DCC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated Tos-Gly-OH solution to the resin.
-
Add DIPEA (3 eq.) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of Boc-Ala-OH: Repeat steps 2-4 using Boc-Ala-OH.
Protocol 3: Cleavage and Deprotection of the Peptide
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tosyl and other side-chain protecting groups.
Materials:
-
Peptide-resin (e.g., Boc-Ala-Gly(Tos)-Phe-Merrifield resin)
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole.[1]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Data Presentation
The following tables provide representative data for the synthesis of a model tripeptide (Ala-Gly(Tos)-Phe) using the protocols described above. Note: These are illustrative values and actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Coupling Efficiency
| Coupling Step | Amino Acid | Coupling Method | Kaiser Test Result |
| 1 | Tos-Gly-OH | DCC/HOBt | Negative |
| 2 | Boc-Ala-OH | DCC/HOBt | Negative |
Table 2: Yield and Purity of the Crude Peptide
| Peptide Sequence | Resin Loading (mmol/g) | Crude Peptide Yield (mg) | Theoretical Yield (mg) | Crude Yield (%) | Purity by RP-HPLC (%) |
| Ala-Gly(Tos)-Phe | 0.5 | 185 | 220 | 84 | >85 |
Visualizations
Experimental Workflow for SPPS using Tos-Gly-OH
Caption: Workflow for the solid-phase synthesis of Ala-Gly-Phe using Tos-Gly-OH.
Logical Relationship of Orthogonal Protection
Caption: Orthogonal protection strategy using Boc, Tosyl, and Bzl protecting groups.
References
Application Notes and Protocols: The Role of N-Sulfonylated Amino Acid Esters in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 2-(4-methylphenylsulfonamido)acetate," also known as methyl N-(p-toluenesulfonyl)glycinate or Tos-Gly-OMe, is a versatile chemical intermediate. While specific, detailed protocols for its direct application in the synthesis of commercially available agrochemicals are not extensively documented in publicly accessible literature, its structure is archetypal for precursors used in the synthesis of a major class of herbicides: the sulfonylureas. This document provides detailed application notes and protocols for the synthesis of a representative sulfonylurea herbicide, Chlorsulfuron, to illustrate the practical application of N-sulfonylated amino acid ester-type intermediates in agrochemical manufacturing.
The core reaction in sulfonylurea herbicide synthesis is the coupling of a sulfonyl isocyanate or a related reactive intermediate with a heterocyclic amine. Intermediates like "this compound" are conceptually valuable precursors to the sulfonyl-containing moiety of these herbicides.
Representative Application: Synthesis of Chlorsulfuron
Chlorsulfuron is a potent sulfonylurea herbicide used for broadleaf weed control in cereal crops.[1] Its synthesis involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[2] While not directly employing "this compound," the principles of its synthesis are representative of the broader class of reactions where such intermediates would be utilized.
Overall Synthesis Workflow
The synthesis of Chlorsulfuron can be conceptually broken down into three main stages:
-
Synthesis of the Sulfonamide Intermediate: Preparation of 2-chlorobenzenesulfonamide.
-
Synthesis of the Heterocyclic Amine Intermediate: Preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
-
Coupling Reaction: Formation of the final Chlorsulfuron product.
Figure 1: Conceptual workflow for the synthesis of Chlorsulfuron.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzenesulfonamide
This protocol describes the synthesis of the key sulfonamide intermediate.
Materials:
-
2-Chlorotoluene
-
Chlorosulfonic acid
-
Ammonia solution (25%)
-
Dichloromethane
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
Chlorosulfonation: To a stirred, cooled (0-5 °C) solution of chlorosulfonic acid (3.0 eq.), slowly add 2-chlorotoluene (1.0 eq.). Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts and wash with water, followed by 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chlorotoluene-4-sulfonyl chloride.
-
Amination: Add the crude 2-chlorotoluene-4-sulfonyl chloride portion-wise to a cooled (0-5 °C) concentrated ammonia solution (5.0 eq.). Stir vigorously for 1 hour at this temperature and then for 2 hours at room temperature.
-
Isolation: Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-chlorobenzenesulfonamide.
Protocol 2: Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine
This protocol details the preparation of the heterocyclic amine intermediate.[2]
Materials:
-
Acetamidine hydrochloride
-
Dimethyl N-cyanoimidocarbonate
-
Sodium methoxide (25% in methanol)
-
Methanol
-
Potassium hydroxide (KOH) pellets (for alternative protocol)
Procedure A:
-
To a solution of methanol (40 mL) and acetamidine hydrochloride (9.5 g), add a 25% solution of sodium methoxide (22 g) dropwise at 10 °C.
-
Stir the mixture for 15 minutes at 10 °C.
-
Add dimethyl N-cyanoimidocarbonate (11.4 g). An exothermic reaction will occur, raising the temperature by approximately 15 °C.
-
Stir the reaction mixture at 25 °C for 1 hour, then heat to reflux for 15 minutes.
-
After cooling to 20 °C, pour the mixture into 200 mL of ice water.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
Procedure B (Alternative):
-
Add acetamidine hydrochloride (9.5 g) to a pre-dissolved solution of methanol (50 mL) and KOH pellets (6.8 g) at 10 °C.
-
Add this mixture dropwise to a solution of dimethyl N-cyanoimidocarbonate (11.4 g) in 40 mL of methanol at 10 °C.
-
Follow steps 4-6 from Procedure A for work-up and isolation.
Protocol 3: Synthesis of Chlorsulfuron
This protocol describes the final coupling step to produce Chlorsulfuron.[2]
Materials:
-
2-Chlorobenzenesulfonamide
-
Phosgene (or a phosgene equivalent like triphosgene)
-
n-Butyl isocyanate (catalyst)
-
Xylene (anhydrous)
-
2-amino-4-methoxy-6-methyl-1,3,5-triazine
-
Toluene (anhydrous)
Procedure:
-
Formation of 2-Chlorobenzenesulfonyl isocyanate:
-
Dry a suspension of 2-chlorobenzenesulfonamide (191.6 g) in xylene (500 mL) by azeotropic distillation to remove any moisture.
-
Add triethylamine (2.0 g) and n-butyl isocyanate (20 g) as catalysts.
-
Heat the mixture to reflux and introduce phosgene (105 g) over 2.5 hours, maintaining the temperature at 133-135 °C.
-
Continue to reflux until the temperature reaches 142 °C.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent and excess butyl isocyanate under vacuum to yield crude 2-chlorobenzenesulfonyl isocyanate.
-
-
Coupling Reaction:
-
Dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in anhydrous toluene.
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Add the crude 2-chlorobenzenesulfonyl isocyanate to the solution.
-
Heat the reaction mixture to approximately 50 °C and maintain this temperature for about 3 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with fresh toluene and then with a non-polar solvent like hexane.
-
The crude Chlorsulfuron can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of Chlorsulfuron intermediates and the final product.
Table 1: Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine
| Parameter | Value | Reference |
| Yield (Procedure A) | High | [2] |
| Yield (Procedure B) | High | [2] |
| Melting Point | 212-214 °C | |
| Purity (Typical) | >98% |
Table 2: Synthesis of Chlorsulfuron
| Parameter | Value | Reference |
| Yield | >90% | |
| Melting Point | 174-178 °C | |
| Purity (Technical Grade) | >95% |
Signaling Pathway and Mechanism of Action
Sulfonylurea herbicides, including Chlorsulfuron, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3]
Figure 2: Simplified signaling pathway of ALS inhibition by Chlorsulfuron.
By inhibiting ALS, Chlorsulfuron blocks the production of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to the death of susceptible plants.[3]
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Methyl 2-(4-methylphenylsulfonamido)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Methyl 2-(4-methylphenylsulfonamido)acetate (CAS 2645-02-5).
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide provides systematic steps to identify and resolve these problems.
Issue 1: The compound fails to crystallize upon cooling.
-
Possible Cause: The solution may not be sufficiently saturated, or it could be supersaturated.[1] Another possibility is the presence of impurities that inhibit crystal formation.[2]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]
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Seeding: If available, add a single, small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[3]
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Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.[1]
-
-
Increase Concentration: If induction methods fail, it's likely that too much solvent was used.[1] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Re-purification: If the compound still fails to crystallize, significant impurities may be present. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization again.[1][6]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[5][7]
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the solution's saturation.[5]
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.[1]
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Change Solvent System: The chosen solvent may be inappropriate. A different single solvent or a mixed solvent system might be necessary to prevent oiling out.[7]
-
Issue 3: The recrystallization yield is very low.
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Possible Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or incomplete cooling.[4][5]
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Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude solid.[4]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the compound from crystallizing prematurely.[2][5]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize the precipitation of the product.[5]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again.[3]
-
Issue 4: The purified crystals are colored or appear impure.
-
Possible Cause: The recrystallization process may not have effectively removed all impurities, or the solution may have cooled too quickly, trapping impurities within the crystal lattice.[5]
-
Solutions:
-
Decolorize with Charcoal: If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8]
-
Slow Cooling: A slower cooling rate allows for the formation of more ordered crystals, which are less likely to incorporate impurities.[5]
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
Q2: How do I select an appropriate solvent system?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents.
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system, also known as a solvent/anti-solvent system, is used when no single solvent has the desired solubility properties.[7] The crude compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is slowly added until the solution becomes cloudy (turbid).[7] This indicates the point of saturation, and upon cooling, crystals should form.
Q4: The melting point of my recrystallized product is broad. What does this indicate?
A4: A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. A broad range suggests that the recrystallization may need to be repeated or that a different purification technique is required.
Data Presentation
| Solvent/System | Type | Rationale |
| Ethanol | Single Solvent | A moderately polar solvent that is often effective for compounds with both polar and non-polar functionalities. |
| Isopropanol | Single Solvent | Similar to ethanol, it can be a good choice for sulfonamides.[11] |
| Acetone/Hexane | Mixed System | Acetone is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent. This combination allows for fine-tuning of solubility.[9] |
| Ethyl Acetate/Hexane | Mixed System | Ethyl acetate is a moderately polar solvent, and hexane acts as the anti-solvent. This is a commonly used system for a wide range of compounds.[9] |
| Toluene | Single Solvent | A less polar solvent that may be effective if the compound has significant non-polar character. |
| Ethanol/Water | Mixed System | For more polar compounds, ethanol can act as the good solvent and water as the anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a boiling chip or stir bar). Continue adding small portions of the hot solvent until the compound just dissolves completely.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]
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Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at or near its boiling point.
-
Addition of Anti-Solvent: While the solution is hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy.[7]
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Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[5]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: A workflow diagram for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Purification of "Methyl 2-(4-methylphenylsulfonamido)acetate" by column chromatography
Welcome to the Technical Support Center for the purification of Methyl 2-(4-methylphenylsulfonamido)acetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the purification of this compound?
A1: For the purification of a moderately polar compound like this compound, normal-phase column chromatography using silica gel (230-400 mesh) is the most common stationary phase. A typical mobile phase (eluent) is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system is determined by running TLC plates of your crude reaction mixture. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, "this compound", while maximizing the separation from impurities. A good starting point for TLC analysis is a 3:1 or 2:1 mixture of hexanes to ethyl acetate.
Q3: My compound is not dissolving well in the eluent. How should I load it onto the column?
A3: If your crude mixture has poor solubility in the chosen eluent, you can use a technique called "dry loading". Dissolve your sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: How can I tell if my compound is stable on silica gel?
A4: Compound stability on silica gel can be checked using a 2D TLC. Spot your compound on the corner of a square TLC plate and run it in a suitable eluent. After the first run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of "this compound".
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the baseline (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a small percentage of a more polar solvent like methanol can be added to the eluent. |
| The compound is highly polar and strongly adsorbed to the silica. | Consider using a more polar stationary phase like alumina or a different chromatography technique such as reversed-phase chromatography. | |
| Compound comes off the column too quickly (in the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of the desired compound from impurities | The solvent system does not provide adequate resolution. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol). |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking or tailing of the compound band on the column and TLC | The compound is interacting too strongly with the acidic silanol groups on the silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the peak shape. |
| The sample was not loaded in a concentrated band. | Ensure the sample is loaded in a minimal volume of solvent to create a narrow starting band. | |
| The column runs very slowly or stops running | The silica gel is too fine or has become clogged. | Ensure you are using the correct mesh size of silica gel for flash chromatography (typically 230-400 mesh). If clogged, the column may need to be repacked. |
| An impurity may have precipitated at the top of the column. | If possible, a small layer of the top of the silica can be carefully removed. | |
| No compound is recovered from the column | The compound may have decomposed on the silica gel. | Test the stability of your compound on silica using 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
| The fractions collected are too dilute to detect the compound. | Concentrate the fractions where you expected your compound to elute and re-check by TLC. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Specific parameters should be optimized based on your reaction scale and purity requirements.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents: Hexanes, Ethyl Acetate (HPLC grade)
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Glass column with a stopcock
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Sand
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Collection tubes or flasks
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TLC plates, developing chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1).
-
Spot the crude reaction mixture on TLC plates and develop them in the prepared eluents.
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Identify the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.
-
-
Column Packing (Slurry Method):
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Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand (approx. 1 cm) on top of the cotton.
-
In a beaker, make a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Allow the silica to settle, and then add another layer of sand (approx. 1 cm) on top of the packed silica.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.
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Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Apply gentle air pressure to the top of the column to begin eluting the sample.
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Collect fractions in separate test tubes or flasks.
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Monitor the separation by periodically analyzing the collected fractions by TLC.
-
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Isolation of the Product:
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Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1] This reaction is a standard procedure for forming sulfonamides from amines.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are glycine methyl ester (or its hydrochloride salt) and 4-methylbenzenesulfonyl chloride. A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is required to neutralize the HCl byproduct.[1] Common solvents include dichloromethane (DCM) or acetonitrile (MeCN).[1]
Q3: What is a typical yield for this reaction?
A3: Under optimized conditions, yields can be quite high. For instance, a two-stage method involving an Oxyma-O-sulfonate intermediate has been reported to achieve an 84% isolated yield.[1] However, yields can be lower depending on the specific conditions and purity of reagents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product.
Q5: What are the key physical and spectral properties of this compound for characterization?
A5: The compound is typically a white to off-white solid.[2] Key spectral data include an IR peak around 3262 cm⁻¹ corresponding to the N-H bond, a peak at 1729 cm⁻¹ for the ester C=O bond, and peaks in the 1350–1159 cm⁻¹ range for the S=O bonds of the sulfonamide group.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded or Impure Starting Materials | 4-Methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with the amine.[1] Ensure the use of freshly opened or purified tosyl chloride. Verify the purity of glycine methyl ester. |
| Inadequate Base | The chosen base may not be strong enough to effectively deprotonate the amine, or an insufficient amount was used. Consider using a stronger, non-nucleophilic base like DBU, or increasing the equivalents of triethylamine or DIPEA. |
| Incorrect Reaction Temperature | Some reactions require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1] Ensure the temperature profile is appropriate for the chosen conditions. |
| Moisture in the Reaction | Trace amounts of water can lead to the hydrolysis of tosyl chloride.[1] Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Presence of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Tosyl Chloride | This leads to the formation of p-toluenesulfonic acid. Ensure all glassware is dry and use anhydrous solvents.[1] |
| Dimerization or Polymerization | Side reactions can occur at elevated temperatures.[1] Add the tosyl chloride solution slowly to the cooled amine solution (0 °C) to control the exotherm before allowing the reaction to warm. |
| Di-sulfonylation of Glycine Methyl Ester | Although less common, if the reaction conditions are too harsh, the sulfonamide nitrogen could potentially react further. Ensure the stoichiometry of the reagents is correct. |
Experimental Protocols
Protocol 1: Standard Sulfonylation
This protocol is a common one-step method for the synthesis.
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Preparation: Dissolve glycine methyl ester in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[1]
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Reagent Addition: Add 4-methylbenzenesulfonyl chloride dropwise to the cooled solution. Following this, add N,N-diisopropylethylamine (DIPEA) dropwise to neutralize the hydrochloric acid formed during the reaction.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.[1]
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Workup: Quench the reaction with water. Perform an aqueous workup by washing the organic layer sequentially with 5% HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[1]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Stage Synthesis via Oxyma-O-sulfonate Intermediate
This method can provide a high yield of the desired product.[1]
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Formation of the Intermediate: In a flask, react 4-methylbenzenesulfonyl chloride with Oxyma (ethyl cyanohydroxyiminoacetate) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction is typically carried out by starting at 0 °C and then allowing it to warm to room temperature.[1]
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Nucleophilic Amination: In a separate flask, dissolve methyl glycinate in acetonitrile (MeCN) with DIPEA as a base. Add the pre-formed Oxyma-O-sulfonate intermediate to this solution.[1]
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Reaction and Purification: Stir the reaction mixture until completion (monitored by TLC). The workup and purification would follow standard procedures similar to Protocol 1, yielding the final product with a reported isolated yield of 84%.[1]
Data Presentation
| Method | Starting Materials | Base | Solvent | Temperature | Time | Yield | Reference |
| Standard Sulfonylation | Glycine methyl ester, 4-Methylbenzenesulfonyl chloride | DIPEA | DCM | 0 °C to RT | 12-24 h | Not specified | [1] |
| Two-Stage (Oxyma) | 4-Methylbenzenesulfonyl chloride, Oxyma, Methyl glycinate | DIPEA | DCM, MeCN | 0 °C to RT | Not specified | 84% | [1] |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis yield optimization.
References
"Methyl 2-(4-methylphenylsulfonamido)acetate" stability and storage conditions
This technical support guide provides essential information on the stability and storage of Methyl 2-(4-methylphenylsulfonamido)acetate, alongside troubleshooting advice for common issues encountered during its use in research and development.
Stability and Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. Below is a summary of recommended storage conditions and potential instabilities.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C Short-term: 2-8°C | Reduces the rate of potential degradation reactions, such as hydrolysis of the methyl ester. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis by excluding moisture and oxygen. |
| Light | Protect from light by using an amber vial or storing in a dark place. | The benzenesulfonamide group can be susceptible to photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment. Use a desiccator. | The methyl ester is susceptible to hydrolysis, which is accelerated by the presence of water. |
| pH (in solution) | Avoid strongly acidic or basic conditions. | Strong acids or bases can catalyze the hydrolysis of the methyl ester. |
Frequently Asked Questions (FAQs)
Q1: My compound shows a new, more polar spot on TLC/LC-MS after a few days in the lab. What could it be?
A1: This is likely the carboxylic acid product, 2-(4-methylphenylsulfonamido)acetic acid, resulting from the hydrolysis of the methyl ester. This can happen if the compound is exposed to moisture in the air or in solvents. To confirm, you can check the mass spectrum for a product with a mass corresponding to the hydrolyzed compound.
Q2: Can I store this compound dissolved in a solvent?
A2: It is not recommended to store the compound in solution for extended periods, especially in protic solvents like methanol or water, as this can accelerate hydrolysis of the ester. If you need to make a stock solution, use a dry aprotic solvent (e.g., anhydrous DMSO or DMF), aliquot it into single-use vials, and store at -20°C or below.
Q3: I am seeing a loss of my starting material and the appearance of several new peaks in my reaction mixture, even before adding my reagents. Why might this be happening?
A3: This could be due to thermal degradation if the compound has been exposed to high temperatures. Additionally, if your reaction conditions are strongly acidic or basic, you may be observing degradation of the starting material. It is also possible that the compound is reacting with impurities in your solvent. Ensure you are using high-purity, dry solvents and that your reaction temperature is appropriate.
Q4: Is this compound sensitive to light?
A4: The tosyl (p-toluenesulfonyl) group can be sensitive to UV light. While short-term exposure to ambient lab lighting is unlikely to cause significant degradation, it is good practice to store the solid compound and any solutions in amber vials or otherwise protected from light to prevent potential photodegradation over time.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered with this compound.
Problem: Loss of Purity or Appearance of Impurities
Potential Degradation Pathways
Understanding the potential degradation pathways can help in identifying impurities and preventing their formation.
Experimental Protocols
To ensure the reliable use of this compound, follow these general experimental guidelines:
-
Preparation of Stock Solutions:
-
Allow the sealed vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a dry, inert atmosphere if possible (e.g., in a glove box).
-
Add anhydrous solvent (e.g., DMSO, DMF) to the desired concentration.
-
If not for immediate use, aliquot the solution into single-use vials, purge with an inert gas, seal tightly, and store at -20°C.
-
-
Monitoring Stability:
-
Regularly check the purity of the solid compound and stock solutions, especially if stored for an extended period.
-
Use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation products.
-
For TLC analysis, a more polar spot appearing over time is indicative of hydrolysis to the carboxylic acid.
-
Troubleshooting "Methyl 2-(4-methylphenylsulfonamido)acetate" reaction conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the sulfonylation of glycine methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The glycine methyl ester can be used as the hydrochloride salt, which is more stable.
Q2: My reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors:
-
Poor quality of reagents: Ensure the p-toluenesulfonyl chloride and glycine methyl ester hydrochloride are pure and dry. Moisture can hydrolyze the tosyl chloride.
-
Inefficient base: The choice and amount of base are critical. A weak or insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine and halt the reaction.
-
Suboptimal reaction temperature: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. Deviations from this can lead to side reactions.
-
Incomplete reaction: The reaction may require sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issues during workup and purification: Product loss can occur during the extraction and purification steps.
Q3: I am observing an unexpected byproduct. What could it be?
A possible byproduct is the corresponding benzyl chloride, formed by the displacement of the tosylate group by chloride ions. This is more likely to occur if there are electron-withdrawing groups on the aromatic ring of the alcohol precursor, though less common in this specific reaction. Another possibility is the hydrolysis of the methyl ester group if the reaction conditions are too harsh or if there is excessive water present.
Q4: How can I best purify the final product?
The most common method for purifying this compound is recrystallization.[1] Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. Column chromatography can also be used for purification.
Q5: The melting point of my product is different from the reported values. Why might this be?
Reported melting points for this compound can vary, sometimes due to polymorphism or the presence of impurities. Ensure your product is completely dry and pure.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive p-toluenesulfonyl chloride (hydrolyzed).2. Glycine methyl ester hydrochloride did not fully react.3. Insufficient or inappropriate base. | 1. Use fresh, high-purity p-toluenesulfonyl chloride.2. Ensure the glycine methyl ester hydrochloride is of good quality. Consider preparing it fresh if necessary.[2][3][4]3. Use a suitable base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in slight excess (e.g., 2.2 equivalents). |
| Oily Product Instead of Solid | 1. Presence of impurities.2. Incorrect solvent system for recrystallization. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product.2. Experiment with different recrystallization solvent pairs. Start with a solvent in which the compound is soluble when hot and sparingly soluble when cold (e.g., ethyl acetate), and add a non-polar solvent in which it is insoluble (e.g., hexanes) until turbidity is observed. |
| Product Fails to Crystallize | 1. Solution is too dilute.2. Supersaturation has not been achieved.3. Presence of impurities inhibiting crystal formation. | 1. Slowly evaporate the solvent until the solution becomes cloudy, then add a minimal amount of the good solvent to redissolve and allow to cool slowly.2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure product if available.3. Purify the crude product by column chromatography before attempting recrystallization. |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction.2. Formation of byproducts. | 1. Increase the reaction time and continue to monitor by TLC.2. Identify the major byproduct if possible (e.g., by comparing with starting materials on TLC). Adjust reaction conditions (e.g., temperature, base) to minimize its formation. Consider purification by column chromatography. |
Data Presentation
The yield of this compound is sensitive to reaction conditions. The following table summarizes expected yields based on different reaction parameters.
| Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Triethylamine (TEA) | 0 to RT | 12 | 75-85 | A commonly used and effective base. |
| DIPEA | 0 to RT | 12 | 80-90 | Can lead to slightly higher yields and cleaner reactions. |
| Pyridine | 0 to RT | 24 | 60-70 | Generally less effective and requires longer reaction times. |
| TEA | RT | 12 | 65-75 | Running the reaction at room temperature from the start may lead to more byproducts. |
| TEA | 0 to RT | 4 | 50-60 | Shorter reaction times may lead to incomplete conversion. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis.
Materials:
-
Glycine methyl ester hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Solvents for recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) or DIPEA (2.2 eq) dropwise to the suspension.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Methyl 2-(4-methylphenylsulfonamido)acetate
Welcome to the technical support center for Methyl 2-(4-methylphenylsulfonamido)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the impurities and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: Based on the typical synthesis route, which involves the sulfonylation of glycine methyl ester with 4-methylbenzenesulfonyl chloride, the most common impurities are process-related. These include unreacted starting materials and byproducts from side reactions.
Q2: Can you provide a list of these common impurities and their chemical structures?
A2: Certainly. The primary impurities you may encounter are:
-
Glycine methyl ester: Unreacted starting material.
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride): Unreacted starting material.
-
2-(4-methylphenylsulfonamido)acetic acid: This results from the hydrolysis of the methyl ester group of the final product, which can occur if water is present during the reaction or workup.[1]
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Di-tosylated glycine methyl ester: A potential byproduct if an excess of 4-methylbenzenesulfonyl chloride is used, leading to the sulfonylation of the nitrogen atom twice.
Q3: What are the typical levels of these impurities in a standard preparation?
A3: The levels of impurities can vary significantly depending on the reaction conditions, purification methods, and storage. While specific quantitative data is not extensively published, effective purification should reduce these impurities to minimal levels, often below the limit of detection of standard analytical techniques like HPLC.
Q4: How can I detect and quantify these impurities in my sample?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for both detecting and quantifying impurities in this compound.[1] By comparing the retention times and peak areas of your sample to those of known reference standards for the potential impurities, you can accurately assess the purity of your compound. For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guide
This guide is intended to help you troubleshoot common issues related to impurities in your experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of unreacted starting materials or byproducts. | 1. Run reference standards of glycine methyl ester, 4-methylbenzenesulfonyl chloride, and 2-(4-methylphenylsulfonamido)acetic acid to identify the peaks. 2. If the peaks do not correspond to these, consider the possibility of other side products or degradation. LC-MS analysis can help in identifying unknown impurities. 3. Review your synthesis and purification protocol to identify potential sources of contamination or side reactions. |
| Low yield of the desired product | Incomplete reaction or formation of byproducts. | 1. Ensure all reagents are of high purity and anhydrous where necessary. 2. Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. 3. Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. |
| Product degradation over time | Hydrolysis of the methyl ester. | 1. Store the compound in a cool, dry, and inert atmosphere. 2. Avoid exposure to moisture and acidic or basic conditions during storage and handling. |
| Inconsistent biological activity | Presence of impurities that may have their own biological effects or interfere with the activity of the main compound. | 1. Purify the compound to the highest possible degree using techniques like recrystallization or column chromatography. 2. Confirm the purity of each batch using a validated HPLC method before conducting biological assays. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Glycine methyl ester hydrochloride
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Suspend glycine methyl ester hydrochloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add triethylamine dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane.
-
Add the solution of 4-methylbenzenesulfonyl chloride dropwise to the glycine methyl ester solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
HPLC Analysis of Impurities
This protocol provides a general method for the analysis of impurities in this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A suitable gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another appropriate modifier).
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and the potential impurities (glycine methyl ester, 4-methylbenzenesulfonyl chloride, 2-(4-methylphenylsulfonamido)acetic acid) of known concentrations in the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound sample to be analyzed in the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Set the column temperature (e.g., 25 °C).
-
Program a suitable gradient to ensure separation of all components.
-
-
Analysis: Inject the standard solutions to determine their retention times. Inject the sample solution.
-
Quantification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each impurity based on the peak area and the calibration curve generated from the standard solutions.
Visualizations
Logical Workflow for Impurity Identification and Quantification
References
Technical Support Center: Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of glycine methyl ester with 4-methylbenzenesulfonyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Degradation of 4-methylbenzenesulfonyl chloride due to moisture. Impure glycine methyl ester or base. 2. Inadequate Base: The base used is not strong enough to deprotonate the amine, or an insufficient amount was used. 3. Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Solvent Issues: Use of a non-anhydrous solvent can lead to the hydrolysis of the sulfonyl chloride. | 1. Use freshly opened or properly stored 4-methylbenzenesulfonyl chloride. Ensure all reagents are of high purity. 2. Use a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least stoichiometric amounts, often a slight excess (1.1-1.5 equivalents) is beneficial. 3. While the reaction is often started at 0 °C to control the initial exotherm, it is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[1] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Byproducts | 1. Di-sulfonylation: The secondary amine formed can react with another molecule of the sulfonyl chloride. 2. Hydrolysis of Sulfonyl Chloride: Reaction of 4-methylbenzenesulfonyl chloride with residual water to form 4-methylbenzenesulfonic acid. 3. Ester Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions, especially with prolonged reaction times or stronger bases. | 1. Add the sulfonyl chloride solution dropwise to the solution of the amine and base to maintain a low concentration of the sulfonylating agent. A slight excess of the amine can also suppress this side reaction. 2. Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere. 3. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Avoid excessively strong bases if possible. |
| Difficult Product Isolation/Purification | 1. Incomplete Reaction: Presence of unreacted starting materials complicates purification. 2. Formation of Emulsions during Workup: Difficulty in separating the organic and aqueous layers. 3. Product Co-eluting with Impurities: Challenges in separating the product from byproducts during column chromatography. | 1. Ensure the reaction has gone to completion before starting the workup. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate) is often effective. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization. 2. Polymorphism: The compound may exist in different crystalline forms, one of which might have a lower melting point. | 1. Ensure the product is pure by re-purifying via column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water). 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the synthesis of this compound, and what are some greener alternatives?
A1: Dichloromethane (DCM) is a commonly used solvent for this reaction.[1] However, due to its environmental and health concerns, researchers are exploring greener alternatives. Promising alternative solvents for sulfonamide synthesis include acetonitrile, ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME). For certain sulfonamide syntheses, more sustainable options like ethanol, water, and deep eutectic solvents (DESs) have also been investigated.
Q2: How critical is the choice of base for this synthesis?
A2: The choice of base is crucial. It must be strong enough to scavenge the HCl generated during the reaction but should not promote side reactions like ester hydrolysis. Tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used.[1] DIPEA is often preferred as it is less nucleophilic than TEA, reducing the likelihood of side reactions with the sulfonyl chloride.
Q3: Can this reaction be performed at room temperature from the start?
A3: It is generally recommended to add the 4-methylbenzenesulfonyl chloride to the cooled (0 °C) solution of glycine methyl ester and base.[1] This is to control the initial exothermic reaction. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for an extended period (12-24 hours) to ensure the reaction goes to completion.[1]
Q4: What is a typical work-up procedure for this reaction?
A4: A standard aqueous work-up involves washing the organic layer sequentially with a dilute acid (e.g., 5% HCl) to remove excess base, a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and sulfonic acid byproduct, and finally with brine to reduce the water content in the organic layer.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Alternative Solvent Data
The following table summarizes the performance of various solvents for the synthesis of sulfonamides, including data for the synthesis of this compound where available. Please note that reaction conditions may vary between different studies.
| Solvent | Typical Base | Typical Temperature | Typical Reaction Time | Reported Yield (%) | Notes |
| Dichloromethane (DCM) | DIPEA/TEA | 0 °C to RT | 12 - 24 h | 60 - 85 | Standard solvent, but has environmental and health concerns. |
| Acetonitrile (MeCN) | DIPEA | Room Temperature | 12 - 24 h | ~84 | A good alternative to DCM, often used in a two-stage synthesis.[1] |
| Ethyl Acetate (EtOAc) | TEA | Room Temperature | 12 - 24 h | Good | A greener alternative to DCM. |
| 2-Methyltetrahydrofuran (2-MeTHF) | TEA | Room Temperature | 12 - 24 h | Good | A bio-based solvent with good performance in many organic reactions. |
| Water | Na₂CO₃/KOH | Room Temperature | 2 - 6 h | Moderate to Good | A green solvent, but the hydrolysis of the sulfonyl chloride can be a significant side reaction. Best suited for water-soluble starting materials. |
| Ethanol (EtOH) | TEA | Room Temperature | 12 - 24 h | Good | A renewable and biodegradable solvent. |
| Deep Eutectic Solvents (DESs) | None/TEA | Room Temperature | 2 - 12 h | Good to Excellent | Emerging class of green solvents, can offer high yields and simple work-up. |
Experimental Protocols
Protocol 1: Synthesis in Dichloromethane (DCM)
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Glycine methyl ester hydrochloride
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Two-Stage Synthesis in DCM and Acetonitrile (MeCN)
This protocol describes a two-stage synthesis that can lead to high yields of the final product.[1]
Materials:
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Ethyl(hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Glycine methyl ester
-
Anhydrous Acetonitrile (MeCN)
Procedure: Stage 1: Formation of the Oxyma-O-sulfonate Intermediate
-
In a reaction vessel, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) and Oxyma (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add DIPEA (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
Stage 2: Nucleophilic Amination
-
In a separate flask, dissolve glycine methyl ester (1.0 eq) and DIPEA (1.5 eq) in anhydrous MeCN.
-
Add the solution of the Oxyma-O-sulfonate intermediate from Stage 1 to the glycine methyl ester solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
"Methyl 2-(4-methylphenylsulfonamido)acetate" reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction? A1: TLC is a rapid, inexpensive, and versatile analytical technique used to monitor the progress of a chemical reaction.[1][2] By separating the components of the reaction mixture, you can qualitatively observe the consumption of starting materials (glycine methyl ester and tosyl chloride) and the formation of the desired product, this compound, over time. This helps determine when the reaction is complete.
Q2: What do the different spots on the TLC plate represent? A2: Each spot corresponds to a different compound in the reaction mixture.
-
Starting Materials: You will have spots for Glycine methyl ester hydrochloride (highly polar) and 4-methylbenzenesulfonyl chloride (tosyl chloride, less polar).
-
Product: A new spot for this compound will appear as the reaction proceeds. Its polarity is intermediate between the two starting materials.
-
Byproducts: Any additional spots may indicate the formation of side products or the presence of impurities.
Q3: How do I choose the right solvent system (eluent) for the TLC? A3: The goal is to find a solvent mixture that provides good separation between the spots of the starting materials and the product, ideally with Rf values between 0.2 and 0.8. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). You can adjust the ratio of these solvents to optimize the separation.[3][4]
Q4: How can I visualize the spots on my TLC plate? A4: Several methods can be used, often in combination:
-
UV Light (Non-destructive): The product and tosyl chloride both contain an aromatic ring, which makes them UV-active. They will appear as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm).[5]
-
Ninhydrin Stain (Destructive): This stain is highly specific for primary amines like the starting material, glycine methyl ester, which will turn a pink or purple color upon heating.[6][7] The product, a sulfonamide, will not react with ninhydrin, making this an excellent way to confirm the consumption of the amine starting material.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is a general oxidizing stain that reacts with many organic compounds, which will appear as yellow-brown spots on a purple background.[8] It is useful for visualizing all spots on the plate.
Q5: What are typical Rf values I should expect? A5: Rf (Retardation factor) values are highly dependent on the exact solvent system, temperature, and TLC plate used. However, the relative order should be consistent. In a normal-phase silica gel system (polar stationary phase), less polar compounds travel further up the plate.
-
Glycine methyl ester hydrochloride: Very polar, will have a very low Rf.
-
This compound (Product): Intermediate polarity, will have an intermediate Rf.
-
4-methylbenzenesulfonyl chloride (Tosyl Chloride): Least polar of the key components, will have the highest Rf.
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the reaction.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F₂₅₄)
-
TLC developing chamber with a lid
-
Filter paper
-
Capillary spotters or micropipette
-
Forceps
-
UV lamp (254 nm)
-
Staining solution (e.g., Ninhydrin or Potassium Permanganate)
-
Heat gun or hot plate
Procedure:
-
Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the chosen eluent (e.g., 30% Ethyl Acetate in Hexane) into the TLC chamber. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the lid and let the chamber atmosphere saturate for 5-10 minutes.[1]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) about 1.5 cm from the bottom of the plate.[7] Be careful not to scrape off the silica. Mark three equidistant points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (SM): Spot a dilute solution of the starting material, glycine methyl ester.
-
Lane 2 (Co-spot): Apply a spot of the starting material, let it dry, and then apply a spot of the reaction mixture directly on top of it.
-
Lane 3 (RM): Spot a sample taken directly from the reaction mixture.
-
Tip: Make the spots as small as possible (1-2 mm diameter) by applying the solution carefully and allowing the solvent to evaporate completely between applications.[9]
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level. Close the lid and allow the solvent to travel up the plate via capillary action.[10]
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[4]
-
Visualize and Analyze:
-
Allow the solvent to fully evaporate from the plate.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[5]
-
Proceed with chemical staining (e.g., dip the plate in Ninhydrin stain, then heat gently with a heat gun until spots appear).
-
Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to assess the reaction's progress. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[7]
-
Data Presentation
| Compound Name | Common Eluent System (v/v) | Expected Rf Value (Approx.) | Visualization Method(s) |
| Glycine methyl ester hydrochloride | 30% Ethyl Acetate / Hexane | 0.0 - 0.1 | Ninhydrin (Purple/Pink Spot), KMnO₄ |
| 4-methylbenzenesulfonyl chloride (TsCl) | 30% Ethyl Acetate / Hexane | 0.6 - 0.7 | UV Light (254 nm), KMnO₄ |
| This compound (Product) | 30% Ethyl Acetate / Hexane | 0.3 - 0.4 | UV Light (254 nm), KMnO₄ |
Troubleshooting Guide
Problem: My spots are streaking or elongated.
-
Possible Cause: The sample applied to the TLC plate is too concentrated.[3] Another cause could be the acidic or basic nature of a compound interacting strongly with the silica gel.[9]
-
Solution: Dilute the sample solution before spotting it on the plate. If streaking persists and your compound is acidic or basic, add a small amount (0.1–1.0%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[3]
Problem: All my spots are stuck at the baseline (Rf is too low).
-
Possible Cause: The eluent is not polar enough to move the compounds up the polar silica plate.[3]
-
Solution: Increase the polarity of the eluent. For an Ethyl Acetate/Hexane system, this means increasing the proportion of Ethyl Acetate (e.g., change from 20% to 40% Ethyl Acetate).
Problem: All my spots ran to the top of the plate with the solvent front (Rf is too high).
-
Possible Cause: The eluent is too polar for the compounds, causing them to travel with the solvent front instead of interacting with the stationary phase.[3]
-
Solution: Decrease the polarity of the eluent. For an Ethyl Acetate/Hexane system, decrease the proportion of Ethyl Acetate (e.g., change from 40% to 20% Ethyl Acetate).
Problem: I can't see the glycine methyl ester spot under UV light.
-
Possible Cause: Glycine methyl ester does not have a strong UV chromophore and is often not visible under UV light.[5]
-
Solution: This is expected. Use a visualization method that targets its functional group, such as a ninhydrin stain, which will specifically color the spot containing the primary amine.[6]
Problem: My product spot and a starting material spot are very close together (poor separation).
-
Possible Cause: The chosen solvent system is not effective at resolving the compounds in the mixture.
-
Solution: Try a different solvent system. If using Ethyl Acetate/Hexane, consider switching to a system with different selectivity, such as Dichloromethane/Methanol.[11] Experiment with various ratios until a good separation is achieved.
Problem: I see a new, unexpected spot in the reaction mixture lane.
-
Possible Cause: This could be a reaction intermediate, a byproduct, or a result of decomposition of one of the components on the silica plate.
-
Solution: Note the presence and Rf of the spot. If it persists at the end of the reaction, further analysis (like LC-MS or NMR) of the crude product may be necessary to identify it.
Workflow and Logic Diagram
A workflow diagram for troubleshooting common TLC issues.
References
- 1. rroij.com [rroij.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. iitg.ac.in [iitg.ac.in]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Mass Spectrometry Showdown: Unraveling the Fragmentation Patterns of Methyl and Ethyl 2-(4-methylphenylsulfonamido)acetate
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into the molecular weight and fragmentation pathways of analytes. This guide offers a detailed comparative analysis of the mass spectrometric behavior of "Methyl 2-(4-methylphenylsulfonamido)acetate" and its close structural analog, "Ethyl 2-(4-methylphenylsulfonamido)acetate." Understanding the subtle differences in their fragmentation can aid researchers in the identification and characterization of related sulfonamide derivatives, a class of compounds with significant therapeutic importance.
At a Glance: Key Fragmentation Data
A comparative summary of the key mass spectrometric data for this compound and its ethyl ester alternative is presented below. The data highlights the primary fragments observed under electron ionization (EI) conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₁₃NO₄S | 243.28[1] | 184, 155[1] |
| Ethyl 2-(4-methylphenylsulfonamido)acetate | C₁₁H₁₅NO₄S | 257.31[2] | 184, 155[2] |
Deciphering the Fragments: A Proposed Pathway
The fragmentation of these N-tosyl glycine esters under electron ionization (EI) is proposed to follow a series of characteristic steps, initiated by the ionization of the molecule. The resulting molecular ion then undergoes cleavage at its most labile bonds.
A plausible fragmentation pathway that accounts for the major observed fragments is outlined below. This pathway is applicable to both the methyl and ethyl esters, explaining the common fragments observed.
References
Comparing "Methyl 2-(4-methylphenylsulfonamido)acetate" with ethyl 2-(4-methylphenylsulfonamido)acetate
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of "Methyl 2-(4-methylphenylsulfonamido)acetate" and its ethyl ester counterpart, "ethyl 2-(4-methylphenylsulfonamido)acetate." This document outlines their physicochemical properties, synthesis, and known biological activities, supported by available data and detailed experimental protocols.
Introduction
This compound and ethyl 2-(4-methylphenylsulfonamido)acetate are sulfonamide derivatives that have garnered interest in medicinal chemistry. The core structure, N-tosylglycine ester, serves as a versatile scaffold for the synthesis of more complex bioactive molecules.[1] Sulfonamides, as a class, are known for their antibacterial properties, primarily acting by inhibiting folic acid synthesis in bacteria.[2][3][4] This guide aims to provide a comparative analysis of the methyl and ethyl esters of this scaffold to aid researchers in selecting the appropriate derivative for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Ethyl 2-(4-methylphenylsulfonamido)acetate is presented in Table 1. The primary difference between the two compounds lies in the ester group, which influences their molecular weight, and may also affect properties such as melting point, solubility, and bioavailability.
| Property | This compound | Ethyl 2-(4-methylphenylsulfonamido)acetate |
| CAS Number | 2645-02-5[5] | 5465-67-8 |
| Molecular Formula | C₁₀H₁₃NO₄S | C₁₁H₁₅NO₄S |
| Molecular Weight | 243.28 g/mol | 257.31 g/mol [6] |
| Appearance | White to off-white solid[7] | White to yellow solid |
| Melting Point | 89-91°C to 151°C[8] | Not explicitly found |
Spectral Data Comparison
Spectroscopic analysis is crucial for the structural confirmation of these compounds. The available spectral data for both esters are summarized in Table 2.
| Spectral Data | This compound | Ethyl 2-(4-methylphenylsulfonamido)acetate |
| ¹H NMR | δ 7.77–7.74 (d, aromatic H), 3.64 (s, OCH₃), 2.43 (s, CH₃)[8] | No specific data found |
| ¹³C NMR | Data available on PubChem[9] | Data available on PubChem[6] |
| IR (cm⁻¹) | 3262 (N-H), 1729 (C=O ester), 1350–1159 (S=O)[8] | No specific data found |
Synthesis of N-Tosylglycine Esters
The general synthesis for both methyl and ethyl 2-(4-methylphenylsulfonamido)acetate involves the reaction of the corresponding glycine ester hydrochloride with p-toluenesulfonyl chloride. Below is a diagrammatic representation of this synthesis workflow.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for sulfonamide synthesis.
Materials:
-
Glycine methyl ester hydrochloride
-
p-Toluenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve glycine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine dropwise to the stirred solution to neutralize the hydrochloride salt.
-
In a separate container, dissolve p-toluenesulfonyl chloride in anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the glycine methyl ester solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
A similar protocol would be followed for the synthesis of the ethyl ester, substituting glycine ethyl ester hydrochloride for the methyl ester.
Biological Activity: A Comparative Outlook
Both methyl and ethyl 2-(4-methylphenylsulfonamido)acetate belong to the sulfonamide class of compounds, which are known for their antibacterial activity.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary mechanism of action for sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis.[3][4] By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these sulfonamide compounds block the folic acid synthesis pathway, leading to bacteriostasis (inhibition of bacterial growth).
While no direct comparative studies on the antibacterial potency of methyl and ethyl 2-(4-methylphenylsulfonamido)acetate were identified, it is plausible that their efficacy would be similar, as the core sulfonamide pharmacophore is responsible for the antibacterial action. However, differences in the ester group could influence the compounds' solubility, cell permeability, and metabolic stability, which may result in variations in their overall antibacterial activity.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
To quantitatively compare the antibacterial activity of the methyl and ethyl esters, a standardized method such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be employed.
Materials:
-
This compound
-
Ethyl 2-(4-methylphenylsulfonamido)acetate
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare stock solutions of the methyl and ethyl esters in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension. Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Methyl and ethyl 2-(4-methylphenylsulfonamido)acetate are closely related sulfonamide derivatives with potential applications in medicinal chemistry. Their primary structural difference, the ester group, is expected to have a modest impact on their physicochemical properties and potentially a more significant effect on their pharmacokinetic profiles. While both compounds are presumed to exhibit antibacterial activity through the inhibition of folic acid synthesis, further experimental studies are required to directly compare their efficacy. The provided protocols offer a framework for the synthesis and comparative biological evaluation of these two compounds, which will be valuable for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apec.org [apec.org]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to N-Protected Amino Acid Esters: Methyl 2-(4-methylphenylsulfonamido)acetate vs. Alternatives
In the landscape of peptide synthesis and drug development, the strategic selection of nitrogen-protecting groups for amino acids is a critical determinant of a synthetic route's success. An ideal protecting group must be robust enough to withstand various reaction conditions while being selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain.[1][2] This guide provides a detailed comparison of Methyl 2-(4-methylphenylsulfonamido)acetate, a tosyl (Ts)-protected glycine methyl ester, with other commonly employed N-protected amino acid esters, namely those utilizing tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
This comparison focuses on their chemical properties, stability, and the specific conditions required for their deprotection, supported by experimental protocols and data to inform researchers, scientists, and drug development professionals in their synthetic planning.
Physicochemical Properties: A Side-by-Side Comparison
The choice of an N-protected amino acid ester can be influenced by its physical properties, which affect handling, solubility, and reaction setup. The following table summarizes the key physicochemical properties of the methyl esters of glycine protected with Tosyl, Boc, Cbz, and the related Fmoc-protected glycine acid.
| Property | This compound (Tos-Gly-OMe) | Boc-Glycine Methyl Ester (Boc-Gly-OMe) | Cbz-Glycine Methyl Ester (Cbz-Gly-OMe) | Fmoc-Glycine (Fmoc-Gly-OH) |
| Molecular Formula | C₁₀H₁₃NO₄S[3][4] | C₈H₁₅NO₄[][6] | C₁₁H₁₃NO₄[7] | C₁₇H₁₅NO₄[8][9] |
| Molecular Weight | 243.28 g/mol [3][10] | 189.21 g/mol [][6] | 223.23 g/mol [11] | 297.30 g/mol [8][9] |
| Physical State | White Crystalline Solid[3][12] | Colorless to Yellow Liquid[][13] | Liquid / White Crystalline Powder[11][14] | White to Off-White Powder[9][15] |
| Melting Point | 89-91°C to 151°C[3] | N/A (Liquid at RT) | 22-26°C | 174-175°C[15] |
| Boiling Point | Not Reported | 189-191°C[6] | 147-151°C at reduced pressure | Not Applicable |
| Density | Not Reported | ~1.079 g/mL at 25°C[][6] | ~1.19 g/mL[11] | Not Applicable |
Performance and Application: A Comparative Analysis
The primary distinction between these protecting groups lies in their stability and the conditions required for their removal, which dictates their compatibility with different synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS).[1]
| Feature | Tosyl (Ts) | Boc | Cbz | Fmoc |
| Chemical Nature | Sulfonamide | Carbamate | Carbamate | Carbamate |
| Stability | Very high; stable to acidic and basic conditions used for Boc/Fmoc.[16] | Labile to moderate/strong acids; stable to base and catalytic hydrogenation.[1][17] | Stable to mild acid and base; labile to strong acid and catalytic hydrogenation.[17][18][19] | Labile to mild base (e.g., piperidine); stable to acid and catalytic hydrogenation.[1][17] |
| Deprotection Conditions | Harsh: Strong acid (e.g., HBr/AcOH, MeSO₃H/TFA) or reductive cleavage (e.g., Na/liquid NH₃, sodium naphthalenide).[16][18][20] | Moderate acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[18][] | Catalytic hydrogenation (H₂/Pd), or strong acids (e.g., HBr/AcOH).[18][19] | Mild base (e.g., 20% piperidine in DMF).[18][] |
| Primary Application | Historically used for amine protection; its high stability makes it suitable for protecting side chains (e.g., Arginine) or when orthogonality to other groups is needed.[18] | A cornerstone of the "Boc/Bn" SPPS strategy. The repeated acid treatments can help solubilize growing peptide chains.[][22] | Widely used in solution-phase synthesis. Its removal by hydrogenation is very clean.[19] | The basis for the most common "Fmoc/tBu" SPPS strategy, valued for its mild, non-acidic deprotection conditions.[][22] |
| Key Advantage | Extreme stability.[16] | Robust and well-established chemistry. | Orthogonal to base-labile and some acid-labile groups. | Mild deprotection allows for synthesis of acid-sensitive peptides.[] |
| Key Disadvantage | Harsh deprotection conditions can cleave the peptide or damage sensitive residues.[23] | Requires repeated use of strong acid (TFA), which can degrade sensitive sequences.[] | Incompatible with peptides containing sulfur (e.g., Met, Cys) due to catalyst poisoning during hydrogenation. | The dibenzofulvene byproduct must be scavenged; potential for side reactions with certain amino acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis and deprotection of these compounds.
Protocol 1: Synthesis of this compound (Tos-Gly-OMe)
This procedure is based on the typical sulfonylation of an amino acid ester.[3]
-
Materials : Glycine methyl ester hydrochloride, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure :
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes to liberate the free base.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the white crystalline product.
-
Protocol 2: Synthesis of Boc-Glycine Methyl Ester (Boc-Gly-OMe)
This protocol describes the N-protection of glycine methyl ester using Di-tert-butyl dicarbonate.[24]
-
Materials : Glycine methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure :
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in DCM at 0°C.
-
Add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add Di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with 5% citric acid solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product, typically as a colorless oil.
-
Protocol 3: Deprotection of the N-Tosyl Group
This protocol uses strongly acidic conditions for the removal of the tosyl group.[20]
-
Materials : N-Tosyl protected amino acid or peptide, methanesulfonic acid (MeSO₃H), trifluoroacetic acid (TFA), thioanisole (scavenger).
-
Procedure :
-
Dissolve the N-Tosyl compound (1.0 eq) in a mixture of TFA and thioanisole (e.g., 9:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonic acid (2.0-5.0 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into a flask of cold diethyl ether to precipitate the deprotected product.
-
Collect the precipitate by filtration, wash thoroughly with cold ether, and dry under vacuum.
-
Visualizing Synthetic Strategies
Diagrams created using Graphviz can help illustrate the logical and procedural differences between these protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2645-02-5 | Benchchem [benchchem.com]
- 4. This compound | C10H13NO4S | CID 562880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. methyl N-benzyloxycarbonylglycinate | C11H13NO4 | CID 71033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. METHYL 2-(4-METHYLBENZENESULFONAMIDO)ACETATE | CAS 2645-02-5 [matrix-fine-chemicals.com]
- 11. 1212-53-9 Cbz-Glycine methyl ester AKSci B080 [aksci.com]
- 12. CAS 2645-02-5 | this compound [finechemical.net]
- 13. BOC-GLYCINE METHYL ESTER | 31954-27-5 [chemicalbook.com]
- 14. Carbobenzyloxyglycine methyl ester, CAS No. 1212-53-9 - iChemical [ichemical.com]
- 15. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 16. Tosyl group - Wikipedia [en.wikipedia.org]
- 17. Amino Protecting Groups Stability [organic-chemistry.org]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. researchgate.net [researchgate.net]
- 22. biosynth.com [biosynth.com]
- 23. p-Toluenesulfonamides [organic-chemistry.org]
- 24. N-Boc-N-methyl glycine methyl ester | 42492-57-9 [chemicalbook.com]
Comparative Crystallographic Analysis of Methyl 2-(4-methylphenylsulfonamido)acetate Derivatives
A comprehensive guide to the structural features of key sulfonamidoacetate derivatives, providing researchers and drug development professionals with comparative crystallographic data and detailed experimental protocols.
This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of "Methyl 2-(4-methylphenylsulfonamido)acetate." While crystallographic data for the parent compound is not publicly available, this report focuses on two closely related and structurally significant derivatives: N-(2-Nitrophenylsulfonyl)glycine methyl ester and N-(p-Toluenesulfonyl)glycine. The structural information derived from these compounds provides valuable insights into the conformational preferences and intermolecular interactions of this class of molecules, which are of interest in medicinal chemistry and materials science.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | N-(2-Nitrophenylsulfonyl)glycine methyl ester[1] | N-(p-Toluenesulfonyl)glycine |
| Chemical Formula | C₉H₁₀N₂O₆S | C₉H₁₁NO₄S |
| Molecular Weight | 274.25 g/mol | 229.25 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pcab |
| a (Å) | 10.596(2) | 9.052(2) |
| b (Å) | 8.858(2) | 11.234(2) |
| c (Å) | 12.333(3) | 19.891(4) |
| α (°) | 90 | 90 |
| β (°) | 108.08(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1099.3(4) | 2022.0(7) |
| Z | 4 | 8 |
| R-factor | 0.050 | Not Reported |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the analyzed derivatives are crucial for reproducibility and further research.
Synthesis and Crystallization of N-(2-Nitrophenylsulfonyl)glycine methyl ester[1]
Synthesis: ortho-Nitrobenzenesulfonyl chloride (oNBSCl) is reacted with glycine methyl ester hydrochloride in the presence of a base. While many products of this type are oily or non-crystalline solids, the glycine methyl ester derivative readily forms crystals suitable for X-ray diffraction.
Crystallization: The compound precipitates as well-formed crystals from the reaction mixture. Specific solvent systems for recrystallization to obtain single crystals suitable for X-ray diffraction were not detailed in the available literature.
Synthesis of N-(p-Toluenesulfonyl)glycine
A common method for the synthesis of N-tosyl amino acids is the Schotten-Baumann reaction.
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (or other suitable base)
-
Water
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Glycine is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled in an ice bath.
-
p-Toluenesulfonyl chloride, dissolved in a suitable organic solvent, is added dropwise to the stirring glycine solution.
-
The reaction mixture is stirred for several hours, allowing the reaction to proceed.
-
After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the N-(p-toluenesulfonyl)glycine.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Crystallization of N-(p-Toluenesulfonyl)glycine: The crystallization of glycine and its derivatives can be influenced by factors such as pH, solvent, and the presence of additives. For N-(p-toluenesulfonyl)glycine, recrystallization from a suitable solvent system such as ethanol/water or acetone/water is a common purification method to obtain X-ray quality crystals. The process typically involves dissolving the compound in the minimum amount of hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
Experimental Workflow
The general workflow for the synthesis, crystallization, and X-ray crystallographic analysis of these sulfonamidoacetate derivatives is depicted in the following diagram.
Caption: General workflow from synthesis to crystallographic analysis.
References
Comparative Biological Efficacy of Methyl 2-(4-methylphenylsulfonamido)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of analogs of "Methyl 2-(4-methylphenylsulfonamido)acetate," a member of the versatile sulfonamide class of compounds. Sulfonamide derivatives, particularly those derived from amino acids, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document summarizes key quantitative data from various studies, details common experimental protocols for efficacy testing, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Anticancer Efficacy of Sulfonamide Analogs
Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting various mechanisms of action, including the inhibition of proteases, matrix metalloproteinases (MMPs), and critical signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Below is a summary of the in vitro anti-proliferative activity for a selection of sulfonamide derivatives from various studies, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells). It is important to note that these compounds were evaluated in separate studies under different conditions, and this table serves as a representative comparison of their potential efficacy.
| Compound Name/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamide | MCF-7 | Data not given | [3] |
| Phenylisoxazole sulfonamide derivative 58 | HL-60 | 1.21 | [6] |
| Phenylisoxazole sulfonamide derivative 58 | MV4-11 | 0.15 | [6] |
| Schiff base sulfonamide derivative 1 | MCF-7 | 0.09 | [5] |
| Schiff base sulfonamide derivative 2 | MCF-7 | 0.26 | [5] |
| 1,2,4-triazine sulfonamide derivative | MCF-7 | 50 | [7] |
| 1,2,4-triazine sulfonamide derivative | MDA-MB-231 | 42 | [7] |
| Arylsulfonylhydrazone 1a | MCF-7 | < 1 | [4] |
| Arylsulfonylhydrazone 1e | MDA-MB-231 | < 1 | [4] |
Antimicrobial Efficacy of Sulfonamide Analogs
The foundational biological activity of sulfonamides is their antibacterial effect, primarily through the inhibition of folic acid synthesis in bacteria.[1] Analogs of this compound, being derivatives of amino acids, are also explored for their antimicrobial properties.[7][8][9][10]
The following table presents Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. As with the anticancer data, these results are compiled from different studies.
| Compound/Reference | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide derivative 1C | E. coli | 50 | [2] |
| Sulfonamide derivative 1C | B. licheniformis | 100 | [2] |
| Sulfonamide derivative 1C | B. linen | 150 | [2] |
| Sulfonamide derivative I | S. aureus ATCC 29213 | 32 | [9] |
| Sulfonamide derivative II | S. aureus ATCC 29213 | 64 | [9] |
| Novel Sulfonamide Analog (Broad Spectrum) | Gram-negative pathogens | 1.56 - 256 | [11] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of the biological efficacy of novel compounds. Below are protocols for common assays used to determine the anticancer and antimicrobial activities of sulfonamide analogs.
In Vitro Anticancer Screening: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and incubated for 24 hours to allow for attachment.[1][6]
-
Compound Treatment: Stock solutions of the sulfonamide analogs are prepared, typically in DMSO. The cell medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and a known cytotoxic agent are included.[3]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) with low concentrations of thymidine is used.[1]
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Dilution: Two-fold serial dilutions of the sulfonamide compounds are prepared in a 96-well microtiter plate using the broth.[3]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included.[3]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[1]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[1]
Visualizations: Workflows and Signaling Pathways
General Synthesis Workflow
The synthesis of N-sulfonylated amino acid esters, such as this compound, typically involves the reaction of a sulfonyl chloride with an amino acid ester.
Caption: General synthesis of N-sulfonylated amino acid esters.
MTT Assay Experimental Workflow
The workflow for assessing the cytotoxicity of compounds using the MTT assay involves a series of sequential steps from cell culture to data analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
VEGFR-2 Signaling Pathway Inhibition
Several sulfonamide derivatives exert their anticancer effects by inhibiting tyrosine kinase receptors like VEGFR-2, which is crucial for tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonamide analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative structure-activity relationship studies on 2-amino-6-arylsulfonylbenzonitriles as human immunodeficiency viruses type 1 reverse transcriptase inhibitors using descriptors obtained from substituents and whole molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of "Methyl 2-(4-methylphenylsulfonamido)acetate" Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in "Methyl 2-(4-methylphenylsulfonamido)acetate," a key intermediate in pharmaceutical synthesis.[1] Objective comparisons of product performance with alternative analytical techniques are presented, supported by detailed experimental protocols and data interpretation guidelines.
Introduction
"this compound" (MTSA) is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the safety and efficacy of the final drug product. The manufacturing process of MTSA can lead to the formation of several impurities, including unreacted starting materials, byproducts of side reactions, and degradation products. This guide outlines the common impurities associated with the synthesis of MTSA and provides detailed analytical methods for their identification and quantification.
Common Impurities in "this compound"
The primary synthetic route to MTSA involves the reaction of p-toluenesulfonyl chloride (TsCl) with methyl glycinate. Potential impurities arising from this process are summarized in the table below.
| Impurity Name | Structure | Typical Origin | Potential Impact |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Unreacted starting material | Can react with other nucleophiles in subsequent steps. |
| Methyl Glycinate | H₂NCH₂COOCH₃ | Unreacted starting material | May lead to the formation of other byproducts. |
| p-Toluenesulfonic acid (TSA) | CH₃C₆H₄SO₃H | Hydrolysis of TsCl | Can affect the pH of reaction mixtures and product stability.[2] |
| 2-(4-methylphenylsulfonamido)acetic acid | CH₃C₆H₄SO₂NHCH₂COOH | Hydrolysis of MTSA | Can indicate product degradation. |
| Di-tosylated Glycine Methyl Ester | (CH₃C₆H₄SO₂)₂NCH₂COOCH₃ | Reaction of MTSA with excess TsCl | A significant byproduct that can be difficult to remove.[2] |
| Residual Solvents (e.g., Dichloromethane, Acetonitrile) | Varies | Used as reaction or purification solvents | Must be controlled to acceptable levels due to toxicity. |
Comparative Analysis of Characterization Techniques
A variety of analytical techniques can be employed for the characterization of MTSA impurities. The choice of method depends on the specific impurity and the required level of sensitivity and quantification.
| Analytical Technique | Principle | Impurities Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Process-related impurities and degradation products. | High resolution, sensitivity, and quantitative accuracy. | Requires reference standards for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Residual Solvents. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation of unknown impurities and quantification of known impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Identification of unknown impurities and confirmation of known impurities. | High sensitivity and provides molecular weight information. | May require chromatographic separation for complex mixtures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Process-Related Impurities
This method is designed for the separation and quantification of p-toluenesulfonyl chloride, p-toluenesulfonic acid, 2-(4-methylphenylsulfonamido)acetic acid, and di-tosylated glycine methyl ester in MTSA.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve 10 mg of MTSA in 10 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for the identification and quantification of residual solvents such as dichloromethane and acetonitrile.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh about 100 mg of MTSA into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR can be used to identify and quantify impurities with distinct spectral signatures.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve approximately 10-20 mg of the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra.
-
Expected Chemical Shifts (in CDCl₃):
-
This compound: δ 7.8-7.3 (aromatic protons), 5.0-5.5 (NH), 3.9 (OCH₃), 3.8 (CH₂), 2.4 (Ar-CH₃).[1]
-
p-Toluenesulfonyl chloride: δ 7.9-7.4 (aromatic protons), 2.5 (Ar-CH₃).
-
p-Toluenesulfonic acid: δ 7.8-7.2 (aromatic protons), 2.4 (Ar-CH₃).
-
2-(4-methylphenylsulfonamido)acetic acid: δ 7.8-7.3 (aromatic protons), 5.0-5.5 (NH), 3.9 (CH₂), 2.4 (Ar-CH₃).
-
Visualizing Synthetic and Analytical Pathways
The following diagrams illustrate the synthetic pathway of MTSA and a general workflow for impurity characterization.
Caption: Synthetic pathway of MTSA and formation of key impurities.
Caption: General workflow for the characterization of MTSA impurities.
References
Safety Operating Guide
Proper Disposal of Methyl 2-(4-methylphenylsulfonamido)acetate: A Step-by-Step Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(4-methylphenylsulfonamido)acetate, a compound utilized in various research and development applications.[1] Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Summary & Personal Protective Equipment (PPE)
This compound presents several health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] Inhalation may also cause respiratory irritation.[2][3] Some safety data sheets suggest it may be suspected of causing genetic defects, cancer, and reproductive harm.[4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Recommended Equipment | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, butyl rubber, or other appropriate material. |
| Eye/Face Protection | Safety glasses and face shield | Approved under standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin and Body Protection | Protective clothing/apron | To prevent skin contact.[2] |
| Respiratory Protection | Respirator | For nuisance exposures, use type P95 (US) or P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound, including spill management and waste containment.
1. Preparation and Precaution:
-
Ensure all required PPE is worn correctly before handling the compound.[2][4]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid dust and aerosol formation.[2]
-
Have a spill kit readily available.
2. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the immediate area.[2]
-
Avoid breathing in dust, vapors, mist, or gas.[2]
-
Carefully pick up and arrange for disposal without creating dust.[2] This can be achieved by gently sweeping and shoveling the material.[2]
3. Waste Containment:
-
Place all waste material, including spilled substance and any contaminated cleaning materials, into a suitable, closed, and clearly labeled container for disposal.[2]
-
Contaminated packaging should be treated as unused product and disposed of in the same manner.[2]
4. Final Disposal:
-
All waste containing this compound must be disposed of by a licensed professional waste disposal service.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations.[5]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Methyl 2-(4-methylphenylsulfonamido)acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Methyl 2-(4-methylphenylsulfonamido)acetate, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for perforations before use and change them frequently, especially after direct contact with the substance.[8][9] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are required to protect against splashes.[10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant laboratory coat should be worn and fully buttoned to protect skin and clothing.[12] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[7][9][13] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Preparation and Area Setup
-
Verify Fume Hood Functionality : Before starting any work, ensure the chemical fume hood is operational and the airflow is adequate.[9]
-
Emergency Equipment Accessibility : Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible.[13]
-
Clear Workspace : Remove any unnecessary items from the fume hood to ensure a clean and organized workspace.
-
Assemble Materials : Gather all necessary equipment, such as glassware, spatulas, and weighing paper, before handling the chemical.
Handling the Chemical
-
Don Appropriate PPE : Put on all required personal protective equipment as detailed in the table above.
-
Careful Transfer : When transferring the solid chemical, use a spatula or scoopula.[14] Avoid generating dust. For liquid transfers, pour slowly and carefully, using a funnel if necessary.[7]
-
Work Within the Fume Hood : All manipulations of the compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[7]
-
Labeling : If transferring the chemical to a new container, ensure it is clearly and accurately labeled with the chemical name, concentration, hazard information, and the date of transfer.[14]
-
Avoid Contamination : Do not return any excess chemical to its original container.[14] Never touch chemicals with bare hands.[14]
Post-Handling
-
Clean Workspace : Thoroughly clean the work area and any equipment used.
-
Properly Remove PPE : Remove gloves and lab coat before leaving the laboratory to prevent the spread of contamination.[14][15]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][12]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection : Dispose of all waste materials, including contaminated gloves, weighing paper, and excess chemical, in a designated and clearly labeled hazardous waste container.[9] Do not mix with household garbage.[5]
-
Container Compatibility : Ensure the waste container is compatible with this compound.
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Disposal Protocol : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[9] Do not pour chemical waste down the sink.[9][14]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. pppmag.com [pppmag.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. csub.edu [csub.edu]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdc.gov [cdc.gov]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
